Lenalidomide-COCH-PEG2-azido
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C19H22N6O6 |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
2-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C19H22N6O6/c20-24-21-6-7-30-8-9-31-11-17(27)22-14-3-1-2-12-13(14)10-25(19(12)29)15-4-5-16(26)23-18(15)28/h1-3,15H,4-11H2,(H,22,27)(H,23,26,28) |
InChI-Schlüssel |
NWZWXZLHKQMWFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Structural Elucidation and Application of Lenalidomide-COCH-PEG2-azido in Targeted Protein Degradation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, synthesis, and application of Lenalidomide-COCH-PEG2-azido, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound incorporates the immunomodulatory drug Lenalidomide as a ligand for the Cereblon (CRBN) E3 ligase, connected to a polyethylene glycol (PEG) linker with a terminal azide group. This azide functionality allows for efficient conjugation to a target protein ligand via click chemistry, facilitating the rapid assembly of novel PROTACs. This guide details the molecular structure, provides a summary of its chemical properties, outlines a representative synthetic workflow, and illustrates its mechanism of action in targeted protein degradation.
Molecular Structure and Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. Its structure consists of three key components:
-
Lenalidomide Moiety: This portion of the molecule is derived from Lenalidomide, a well-established immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase.
-
PEG2 Linker: A two-unit polyethylene glycol (PEG) linker provides spacing and flexibility to the PROTAC molecule, enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Azide Group (-N3): The terminal azide group is a versatile chemical handle that allows for covalent attachment to a target protein ligand, typically one modified with an alkyne group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.
The "-COCH-" component in the name refers to the amide bond connecting the Lenalidomide core to the PEG linker.
Table 1: Chemical Properties of Lenalidomide-Linker Conjugates
| Property | Value | Reference |
| Molecular Formula | C20H24N6O6 | [1] |
| Molecular Weight | 444.44 g/mol | [1] |
| Purity (HPLC) | ≥95% | [1][2] |
| Appearance | Solid | |
| Storage Conditions | -20°C | [2] |
| Solubility | Soluble in DMSO, DMF | [3] |
Experimental Protocols
General Synthesis of Lenalidomide-Azide Linker Conjugates
The synthesis of this compound and similar conjugates generally involves a multi-step process. While a specific protocol for this exact molecule is proprietary to commercial suppliers, a representative synthetic approach based on published literature for similar compounds is outlined below. This typically involves the acylation of Lenalidomide with a linker precursor containing a protected azide or a group that can be converted to an azide.
Materials:
-
Lenalidomide
-
Appropriate PEG linker with a terminal azide and a reactive carboxylic acid or acyl chloride at the other end (e.g., 2-(2-(2-azidoethoxy)ethoxy)acetic acid)
-
Coupling agents (e.g., HATU, HOBt) or thionyl chloride (SOCl2)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Sodium azide (if converting from a leaving group)
-
Purification reagents (e.g., silica gel for column chromatography)
Procedure:
-
Activation of the Linker: The carboxylic acid of the PEG linker is activated. This can be achieved by converting it to an acyl chloride using thionyl chloride or by using peptide coupling agents like HATU in the presence of an organic base like DIPEA.
-
Coupling to Lenalidomide: The activated linker is then reacted with Lenalidomide in an anhydrous solvent. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
-
Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. This may involve washing with aqueous solutions and extraction with an organic solvent. The crude product is then purified, typically by silica gel column chromatography, to yield the final this compound product.
PROTAC Synthesis via Click Chemistry
This compound is used as a building block to synthesize PROTACs. The azide group allows for its conjugation to a target protein ligand that has been functionalized with a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst)
-
Ligand (e.g., TBTA)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
Procedure:
-
Reaction Setup: The alkyne-functionalized target protein ligand and this compound are dissolved in a suitable solvent system.
-
Catalyst Addition: The copper(I) catalyst and ligand are added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature. The progress of the reaction can be monitored by techniques such as LC-MS.
-
Purification: Once the reaction is complete, the desired PROTAC is purified from the reaction mixture using methods such as preparative HPLC.
Signaling Pathway and Mechanism of Action
Lenalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade a specific target protein.
The key steps are:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the target protein ligand) and the CRBN E3 ligase (via the Lenalidomide moiety), forming a ternary complex.
-
Ubiquitination: The formation of this complex brings the target protein into close proximity to the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand and a linker amenable to click chemistry, streamlines the synthesis of novel protein degraders. This guide provides a foundational understanding of its structure, synthesis, and mechanism of action, which is essential for researchers and professionals working in the field of targeted protein degradation and novel therapeutic development. The ability to rationally design and synthesize PROTACs using building blocks like this compound holds significant promise for targeting previously "undruggable" proteins and developing new treatments for a wide range of diseases.
References
An In-Depth Technical Guide to the Mechanism of Action of Lenalidomide as a Cereblon Ligand
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenalidomide, an immunomodulatory drug (IMiD), exerts its therapeutic effects through a novel mechanism of action: the modulation of the substrate specificity of the E3 ubiquitin ligase complex, CRL4-CRBN. By binding to Cereblon (CRBN), the substrate receptor of this complex, Lenalidomide induces the recruitment of specific "neosubstrate" proteins, primarily the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as casein kinase 1α (CK1α). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, resulting in the profound anti-myeloma, immunomodulatory, and anti-MDS activities of the drug. This guide provides a detailed technical overview of this mechanism, including quantitative binding and degradation data, detailed experimental protocols, and visualizations of the key molecular events and workflows.
Core Mechanism of Action: A Molecular Glue
Lenalidomide functions as a "molecular glue," facilitating a novel protein-protein interaction between CRBN and its neosubstrates.[1][2] The core of this mechanism involves the following key steps:
-
Binding to Cereblon (CRBN): Lenalidomide binds to a specific pocket within the thalidomide-binding domain (TBD) of CRBN, which is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[3] This complex also includes Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[4]
-
Altered Substrate Specificity: The binding of Lenalidomide to CRBN creates a new molecular surface that enhances the affinity of CRBN for specific neosubstrates that it would not normally recognize with high affinity.[5][6]
-
Neosubstrate Recruitment: In multiple myeloma, the primary neosubstrates recruited to the CRL4-CRBN-Lenalidomide complex are the lymphoid transcription factors IKZF1 and IKZF3.[1][2][7] In del(5q) myelodysplastic syndrome (MDS), another key neosubstrate is casein kinase 1α (CK1α).[8]
-
Ubiquitination and Proteasomal Degradation: The recruitment of the neosubstrate to the E3 ligase complex brings it into close proximity with the ubiquitin-conjugating enzyme (E2) associated with the complex. This results in the polyubiquitination of the neosubstrate.[9] Polyubiquitinated proteins are recognized and targeted for degradation by the 26S proteasome.[10]
-
Downstream Therapeutic Effects: The degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to the downregulation of key survival factors, including interferon regulatory factor 4 (IRF4) and MYC, ultimately inducing apoptosis of the cancer cells.[11][12] The degradation of these transcription factors in T cells leads to a reduction in their repressor activity on the IL-2 promoter, resulting in increased IL-2 production and T-cell co-stimulation.[13] In del(5q) MDS, the degradation of the haploinsufficient CK1α leads to p53 activation and selective apoptosis of the malignant clone.[8]
Signaling Pathway Diagram
Quantitative Data
Table 1: Binding Affinity of Lenalidomide to Cereblon (CRBN)
| Compound | Assay Type | Protein Construct | Binding Constant (Kd / Ki / IC50) | Reference |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 Complex | KD: 0.64 ± 0.24 µM | [3] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN TBD | KD: 19 µM | [3] |
| Lenalidomide | Fluorescence Polarization (FP) | hsDDB1-hsCRBN | Ki: 177.80 nM | [12] |
| Lenalidomide | Competitive Binding Assay | CRBN in U266 cell extracts | IC50: ~2 µM | [14] |
| Lenalidomide | Fluorescence-based thermal shift | Recombinant hCRBN-DDB1 | IC50: ~3 µM | [14] |
Table 2: Potency of Lenalidomide in Inducing Neosubstrate Degradation
| Neosubstrate | Cell Line | Assay Type | Potency (DC50 / EC50 / IC50) | Reference |
| IKZF1 | DF15 | Luminometric Analysis | EC50: 67 nM | [15] |
| IKZF1 & IKZF3 | MM1S | Western Blot (Dose-response) | Strong degradation at 1 µM | [1] |
| IKZF1 & IKZF3 | Primary Myeloma Samples | Western Blot (Dose-response) | Strong degradation at 1 µM | [1] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate Lenalidomide-Induced CRBN-Neosubstrate Interaction
This protocol is designed to demonstrate the Lenalidomide-dependent interaction between CRBN and its neosubstrates (e.g., IKZF1, IKZF3).
-
Cell Culture and Treatment:
-
Culture multiple myeloma cells (e.g., MM1S) to a density of approximately 1x107 cells/condition.
-
Treat cells with 1 µM Lenalidomide or DMSO (vehicle control) for 4-6 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing:
-
Add 20 µL of Protein A/G magnetic beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-CRBN antibody to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with lower detergent concentration).
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in 30 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the neosubstrate (e.g., anti-IKZF1 or anti-IKZF3) and anti-CRBN (to confirm successful immunoprecipitation).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a neosubstrate by the CRL4-CRBN complex in a cell-free system to demonstrate Lenalidomide-dependent activity.
-
Reagents:
-
Recombinant human E1 activating enzyme.
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D3/UbcH5c for priming and UBE2G1 for chain elongation).[9]
-
Recombinant human ubiquitin.
-
ATP.
-
Recombinant CRL4-CRBN complex.
-
Recombinant neosubstrate protein (e.g., IKZF3).
-
Lenalidomide.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).
-
-
Reaction Setup (for a 25 µL reaction):
-
On ice, combine the following in a microcentrifuge tube:
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
5 µM Ubiquitin
-
2 mM ATP
-
50 nM CRL4-CRBN complex
-
200 nM neosubstrate
-
10 µM Lenalidomide or DMSO
-
Ubiquitination reaction buffer to a final volume of 25 µL.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60-90 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the neosubstrate.
-
A successful reaction in the presence of Lenalidomide will show a ladder of high-molecular-weight bands corresponding to polyubiquitinated neosubstrate.
-
Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of neosubstrates in cells following treatment with Lenalidomide.
-
Cell Treatment:
-
Seed cells (e.g., MM1S) in a multi-well plate.
-
Treat cells with a serial dilution of Lenalidomide (e.g., 0.01, 0.1, 1, 10 µM) and a DMSO control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells as described in the Co-IP protocol.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the neosubstrate of interest (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the neosubstrate and the loading control using densitometry software.
-
Normalize the neosubstrate band intensity to the corresponding loading control.
-
Plot the normalized protein levels against the Lenalidomide concentration to determine the DC50 (the concentration at which 50% degradation is observed).
-
Conclusion
The elucidation of Lenalidomide's mechanism of action as a molecular glue that reprograms the CRL4-CRBN E3 ubiquitin ligase has been a landmark discovery in pharmacology and drug development. This understanding has not only provided a rational basis for its clinical efficacy but has also paved the way for the development of a new class of therapeutics, including novel Cereblon E3 ligase modulators (CELMoDs) and Proteolysis Targeting Chimeras (PROTACs), which leverage the ubiquitin-proteasome system to target previously "undruggable" proteins. The experimental approaches detailed in this guide are fundamental to the continued investigation and development of this exciting therapeutic modality.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]
- 8. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. (PDF) Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells (2014) | Jan Krönke | 1566 Citations [scispace.com]
- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
introduction to azide-alkyne click chemistry for bioconjugation
An In-depth Technical Guide to Azide-Alkyne Click Chemistry for Bioconjugation
Introduction
In the landscape of chemical biology, drug discovery, and materials science, the ability to reliably and selectively join molecular fragments is paramount. "Click chemistry," a concept introduced by K.B. Sharpless in 2001, provides a powerful set of reactions for this purpose, characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and solvents.[1][2] Among these reactions, the azide-alkyne cycloaddition has become the most prominent, offering a bioorthogonal ligation strategy—a reaction that can occur in a complex biological system without interfering with native biochemical processes.[3]
This technical guide provides a comprehensive overview of the two primary forms of azide-alkyne click chemistry used in bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][4] It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful techniques for creating complex bioconjugates, from fluorescently labeled proteins to antibody-drug conjugates (ADCs).[][6]
Core Principles and Mechanisms
The foundation of azide-alkyne click chemistry is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a stable triazole ring.[2] While the thermal version of this reaction requires harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers, the catalyzed and strain-promoted variants offer significant improvements in reaction rate and selectivity.[1][7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Independently reported by the Sharpless and Meldal groups, the CuAAC reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition, with rate enhancements of 106 to 107 over the uncatalyzed reaction.[2][8] This reaction proceeds under mild, often aqueous conditions (pH 4-12) and exclusively yields the 1,4-disubstituted 1,2,3-triazole product.[2][8]
The now widely accepted mechanism involves a dinuclear copper intermediate.[1] The catalytic cycle begins with the formation of a copper-acetylide complex, which then coordinates with the azide. A six-membered copper metallacycle intermediate is formed, which then undergoes ring contraction to a more stable copper triazolide. Finally, protonolysis releases the triazole product and regenerates the active copper catalyst.[1][8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity associated with the copper catalyst, which can be a limitation for in vivo applications, the Bertozzi group developed SPAAC in 2004.[2][9] This reaction eliminates the need for a metal catalyst by using a strained cyclooctyne. The high ring strain (approximately 18 kcal/mol) of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures.[10][11]
The SPAAC mechanism is a concerted [3+2] Huisgen cycloaddition.[10] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form the triazole product. Unlike CuAAC, SPAAC is not regiospecific and typically yields a mixture of 1,4- and 1,5-substituted triazoles.[2][12]
Quantitative Data: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends heavily on the specific application, balancing the need for speed and regioselectivity against biocompatibility.[13] The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne used.[14]
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[9][13] | High, suitable for in vivo and live cell applications.[9][10] |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure).[12] |
| Reaction Time | 30 minutes to a few hours.[12] | 1 to 12 hours (can be longer for less reactive alkynes).[12] |
| Reactant Stability | Terminal alkynes are stable and simple to synthesize.[13] | Strained cyclooctynes can be less stable and more complex to synthesize.[13] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole.[1][12] | Mixture of 1,4- and 1,5-disubstituted regioisomers.[2][12] |
| Reaction Conditions | Broad pH (4-12) and temperature range in aqueous or organic solvents.[2][8] | Physiological temperature and pH.[10] |
| Common Reactants | Terminal Alkynes | Cyclooctynes (e.g., DBCO, BCN, DIBO).[9][15] |
Applications in Research and Drug Development
Click chemistry has revolutionized the process of bioconjugation, finding widespread use in various fields.[4][16]
-
Drug Discovery: Click chemistry is used for high-throughput screening (HTS) and fragment-based drug discovery (FBDD).[][16] It allows for the rapid synthesis of compound libraries by linking small molecular fragments to create high-affinity ligands.[16][17]
-
Antibody-Drug Conjugates (ADCs): Click chemistry provides a precise method for attaching potent cytotoxic drugs to antibodies, ensuring site-specific modification and stability, which are crucial for the therapeutic index of ADCs.[2][6] Both CuAAC and SPAAC have been successfully used to generate ADCs.[6]
-
Biomolecule Labeling and Imaging: The bioorthogonality of click chemistry makes it ideal for labeling proteins, nucleic acids, and glycans with probes (e.g., fluorophores, biotin) in living cells and organisms without perturbing their natural functions.[][10] SPAAC is particularly well-suited for these in vivo applications.[9][18]
-
Targeted Drug Delivery: Click chemistry facilitates the design of advanced drug delivery systems. For instance, nanoparticles can be functionalized with targeting ligands (like antibodies) to enhance their delivery to specific cells or tissues.[9][19]
Detailed Experimental Protocols
The following are generalized protocols for protein bioconjugation. Optimization is often necessary based on the specific biomolecules and reagents used.
Protocol 1: General CuAAC for Protein Bioconjugation
This protocol describes the conjugation of an azide-modified small molecule to a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., phosphate buffer, pH 7.0-8.0; avoid buffers with primary amines like TRIS).[12]
-
Azide-containing molecule (e.g., fluorescent dye, drug) stock solution in DMSO.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[20]
-
Copper-coordinating ligand stock solution (e.g., THPTA, BTTAA) (e.g., 50 mM in water).[21][22]
-
Sodium ascorbate (NaAsc) stock solution (e.g., 100 mM in water, freshly prepared).[20]
-
Aminoguanidine hydrochloride stock solution (optional, to scavenge reactive ascorbate byproducts) (e.g., 100 mM in water).[23][24]
Workflow Diagram:
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein in buffer to the desired final concentration (e.g., 25-50 µM).[12]
-
Add the azide-containing molecule from its stock solution to achieve a 5-10 fold molar excess over the protein.
-
In a separate tube, prepare the catalyst premix. Combine the CuSO₄ and ligand solutions to achieve a 1:5 copper-to-ligand ratio.[22] Let it stand for 1-2 minutes.
-
Add the catalyst premix to the protein-azide solution. The final copper concentration should be between 50 µM and 250 µM for maximal activity.[22]
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[22]
-
Gently mix the solution and incubate at room temperature for 1-2 hours. Protect from light if using a fluorescent probe.
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or spin filtration, to remove excess reagents and catalyst.
Protocol 2: General SPAAC for Protein Bioconjugation
This protocol describes the reaction between an azide-modified protein and a strained alkyne (e.g., DBCO)-functionalized molecule.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Strained alkyne molecule (e.g., DBCO-fluorophore, BCN-drug) stock solution in a water-miscible organic solvent like DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wmocollege.ac.in [wmocollege.ac.in]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vectorlabs.com [vectorlabs.com]
- 19. What are the most common pharmaceutical applications of click chemistry? | AAT Bioquest [aatbio.com]
- 20. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vectorlabs.com [vectorlabs.com]
- 22. jenabioscience.com [jenabioscience.com]
- 23. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to Lenalidomide-Based E3 Ligase Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, moving beyond traditional occupancy-based inhibition to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][3] A PROTAC consists of two key ligands connected by a flexible linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5] This induced proximity results in the formation of a ternary complex, leading to the polyubiquitination of the POI, marking it for destruction by the 26S proteasome.[1][6]
Among the hundreds of E3 ligases in the human body, Cereblon (CRBN) has emerged as one of the most frequently utilized for PROTAC design.[4][6] The ligands for CRBN are derived from the well-known immunomodulatory imide drugs (IMiDs), namely thalidomide and its more potent analogs, lenalidomide and pomalidomide.[][] These small, drug-like molecules offer favorable pharmacological properties, making lenalidomide-based ligands a cornerstone in the development of novel protein degraders.[9]
The Core Mechanism: Hijacking the CRL4-CRBN Complex
Lenalidomide and its derivatives exert their function by binding to CRBN, which serves as the substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[10][11] In the context of a PROTAC, the lenalidomide moiety docks into CRBN, while the other end of the molecule binds the target protein. This action forms a productive ternary complex (POI-PROTAC-CRBN), bringing the target into close proximity with the E3 ligase machinery.[12] The E2 ubiquitin-conjugating enzyme then transfers ubiquitin molecules to accessible lysine residues on the surface of the target protein.[13] Following polyubiquitination, the target protein is recognized and degraded by the proteasome, while the PROTAC molecule is released and can engage in further catalytic cycles of degradation.[1]
Quantitative Analysis of Lenalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). Lower DC50 values and higher Dmax values indicate a more potent degrader. The tables below summarize key quantitative data for representative lenalidomide/pomalidomide-based PROTACs targeting the well-studied Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [14] |
| Representative Thalidomide-PEG-BRD4 PROTAC | Thalidomide | BRD4 | HeLa | 15 | >95 | [15] |
Additionally, modifying the lenalidomide core itself can tune the selectivity and degradation efficiency for both the primary target and off-target neosubstrates.
| Lenalidomide Derivative | Target Neosubstrate | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Lenalidomide | IKZF1 | MM1.S | 18.2 | 90.9 | [16] |
| 6-fluoro lenalidomide | IKZF1 | MM1.S | 5.6 | 97.2 | [16] |
| Lenalidomide | CK1α | MOLM-13 | 4.8 | 83.2 | [16] |
| 6-fluoro lenalidomide | CK1α | MOLM-13 | 1.8 | 91.8 | [16] |
Key Experimental Protocols for PROTAC Development
Validating a novel PROTAC requires a suite of biochemical, biophysical, and cell-based assays to confirm its mechanism of action, potency, and selectivity.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). This is crucial for confirming the interaction between the lenalidomide derivative and CRBN.
-
Objective: To quantify the binding affinity of a lenalidomide derivative to the CRBN protein.
-
Methodology:
-
Preparation: The CRBN protein (specifically the thalidomide-binding domain) is dialyzed into a suitable binding buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).[16] The lenalidomide derivative is dissolved in the same final dialysis buffer.
-
Titration: The protein solution is placed in the sample cell of the calorimeter. The ligand solution is loaded into the injection syringe.
-
Measurement: A series of small, precise injections of the ligand are made into the protein solution. The heat change after each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to calculate the Kd.[16]
-
Quantitative Western Blotting for Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction of the target protein in cells following PROTAC treatment.[14]
-
Objective: To determine the DC50 and Dmax of a PROTAC for its target protein.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).[14]
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein. Subsequently, wash and incubate with an appropriate HRP-conjugated secondary antibody.[15]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin). Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC50 and Dmax values.[15]
-
Mass Spectrometry-Based Quantitative Proteomics for Selectivity
To ensure the PROTAC is selective for the intended target, it is essential to assess its impact on the entire cellular proteome. This unbiased approach can identify potential off-target degradation events.[14]
-
Objective: To globally quantify changes in protein abundance across the proteome after PROTAC treatment.
-
Methodology:
-
Sample Preparation: Culture and treat cells with the PROTAC (typically at a concentration near its DC50) and a vehicle control.[14] Harvest the cells, lyse them, and extract the proteins.
-
Digestion and Labeling: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin. For quantitative comparison, label the peptides from different treatment conditions with isobaric tags, such as Tandem Mass Tags (TMT).[15]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the attached TMT reporters.
-
Data Analysis: The intensity of the TMT reporter ions in the MS/MS spectra is used to determine the relative abundance of each peptide (and thus protein) in the different samples. Proteins showing significant downregulation only in the PROTAC-treated sample are identified as potential degradation targets.
-
Synthetic Strategies for Lenalidomide-Based PROTACs
The synthesis of a lenalidomide-based PROTAC library often involves modifying the lenalidomide core to attach a linker. A common and efficient method is the chemoselective alkylation of the lenalidomide arylamine.[17][18] This approach allows for the facile construction of diverse PROTAC libraries under mild reaction conditions.[19]
For instance, an organic base like N,N-diisopropylethylamine (DIPEA) can be used to promote the selective alkylation at the 4-amino position of the phthalimide ring with various linker precursors containing a reactive halide.[17][19] This strategy provides a robust and versatile handle for conjugating the CRBN ligand to the warhead that targets the POI, enabling the systematic optimization of linker length and composition.[17]
Conclusion
Lenalidomide and its analogs are powerful and versatile E3 ligase ligands that have become central to the field of targeted protein degradation. Their well-understood interaction with the CRBN E3 ligase, combined with their favorable drug-like properties, provides a solid foundation for the rational design of novel PROTACs. A rigorous and systematic approach to development, incorporating quantitative biophysical and cell-based assays, is critical for optimizing degrader potency, selectivity, and ultimately, therapeutic potential. As research continues, the development of new CRBN ligands and the exploration of modifications to the existing lenalidomide scaffold will further expand the toolkit for creating next-generation protein degraders to tackle a wide range of diseases.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. reactionbiology.com [reactionbiology.com]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Properties of Short PEG Linkers in Targeted Protein Degradation
For: Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD) and the Role of Linkers
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5][6] This proximity induces the formation of a key ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[1][6][7]
The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2][4][6] Its length, composition, flexibility, and attachment points profoundly influence the geometry and stability of the ternary complex, which are directly correlated with degradation efficiency.[1][2][6] Among the various linker types, short polyethylene glycol (PEG) chains have become a privileged and frequently employed scaffold in PROTAC design.[8][9]
This guide provides a comprehensive overview of the properties of short PEG linkers, summarizing quantitative data on their performance, detailing relevant experimental protocols, and visualizing key concepts to aid in the rational design of next-generation protein degraders.
The General Mechanism of PROTAC Action
The function of a PROTAC is to act as a bridge, bringing a target protein and an E3 ligase into close proximity to facilitate a ubiquitination event that would not naturally occur. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.[3]
Caption: PROTACs form a ternary complex to induce target protein ubiquitination and proteasomal degradation.
Core Properties of Short PEG Linkers
Short PEG linkers (typically containing 2 to 8 ethylene glycol units) are widely used due to a unique combination of properties that address key challenges in PROTAC development.[4][]
Physicochemical Properties
-
Solubility: A primary advantage of PEG linkers is their hydrophilicity, which significantly enhances the aqueous solubility of the often large and lipophilic PROTAC molecules.[4][9][11][][13][14] This is crucial for improving bioavailability and suitability for in vivo studies.
-
Cell Permeability: While hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact, less polar conformation in hydrophobic environments, a phenomenon known as the "chameleon effect".[11] This balance often results in improved cell permeability.[4][9][][13]
-
Flexibility: PEG chains offer significant conformational flexibility.[8][11] This allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex between the target and the E3 ligase, even with challenging binding pocket geometries.[11][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. chempep.com [chempep.com]
- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 14. benchchem.com [benchchem.com]
The Architect's Guide to Targeted Protein Degradation: Foundational Principles of PROTAC Design and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology.[] These heterobifunctional molecules are engineered to hijack the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] Unlike conventional inhibitors that require sustained binding to a protein's active site, PROTACs act catalytically, enabling the degradation of multiple target protein molecules.[3][4] This unique mechanism of action opens up the possibility of targeting proteins previously considered "undruggable," such as those lacking a defined binding pocket.[][3] This guide provides an in-depth exploration of the core principles of PROTAC design, their mechanism of action, and the key experimental methodologies used in their development and characterization.
Core Components of a PROTAC
A PROTAC molecule is comprised of three essential components covalently linked together: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][5]
-
Target Protein Ligand (Warhead): This component provides specificity by binding to the target protein intended for degradation.[] The choice of the target protein ligand is crucial for the PROTAC's selectivity.[] A wide range of ligands, from established small molecule inhibitors to newly discovered binders, can be employed.[7]
-
E3 Ligase Ligand (Anchor): This moiety engages an E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade.[8][9] While over 600 E3 ligases are known, only a handful have been extensively utilized in PROTAC design, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most common.[9][10]
-
Linker: The linker is not merely a spacer but plays a critical role in the PROTAC's overall efficacy.[5][11] Its length, composition, and attachment points influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[12][13]
The PROTAC Mechanism of Action: A Step-by-Step Breakdown
The catalytic cycle of a PROTAC involves a series of orchestrated events within the cell, culminating in the degradation of the target protein.[3][14]
-
Ternary Complex Formation: The PROTAC molecule first binds to both the target protein and an E3 ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[5][15] The stability and conformation of this complex are critical for the subsequent steps.
-
Ubiquitination of the Target Protein: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.[] This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery.[2][3] The proteasome unfolds and degrades the target protein into small peptides.
-
Recycling of the PROTAC: After the target protein is degraded, the PROTAC molecule is released and can engage in another cycle of binding and degradation, highlighting its catalytic nature.[2][15]
Foundational Principles of PROTAC Design
The design of an effective PROTAC is a multifactorial process that requires careful optimization of each of its components.
Selecting the E3 Ligase
The choice of E3 ligase can significantly impact the PROTAC's degradation efficiency, selectivity, and potential for off-target effects.[9] The most commonly used E3 ligases in PROTAC development are CRBN and VHL.[8][10] The tissue distribution and expression levels of the chosen E3 ligase are important considerations.[16]
Designing the Linker
The linker is a key determinant of a PROTAC's activity.[5][11] Its design involves optimizing several parameters:
-
Length: The linker must be long enough to allow for the simultaneous binding of the target protein and the E3 ligase without steric hindrance, but not so long that it prevents the formation of a productive ternary complex.[13]
-
Composition: The chemical makeup of the linker influences the PROTAC's solubility, cell permeability, and metabolic stability.[12] Polyethylene glycol (PEG) and alkyl chains are common linker motifs.[11][12]
-
Attachment Points: The points at which the linker is connected to the target protein and E3 ligase ligands can affect the geometry of the ternary complex and, consequently, the efficiency of ubiquitination.[13]
The "Hook Effect"
A phenomenon known as the "hook effect" is often observed with PROTACs, where at high concentrations, the degradation efficiency decreases.[17][18] This is attributed to the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase), which compete with the formation of the productive ternary complex.[19][20] Understanding and characterizing the hook effect is crucial for determining the optimal therapeutic window for a PROTAC.[20]
Quantitative Data in PROTAC Development
The development and optimization of PROTACs rely on the quantitative assessment of their biochemical and cellular activities. Key parameters include:
| Parameter | Description | Typical Range |
| Binding Affinity (Kd) | The equilibrium dissociation constant, measuring the strength of binding between the PROTAC and the target protein or E3 ligase. | Sub-nanomolar to micromolar |
| Ternary Complex Affinity (Kd, ternary) | The dissociation constant for the formation of the POI-PROTAC-E3 ligase complex. | Nanomolar to micromolar |
| Cooperativity (α) | A measure of the influence of the binding of one protein partner on the affinity for the other. α > 1 indicates positive cooperativity, while α < 1 indicates negative cooperativity. | Varies |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | Sub-nanomolar to micromolar |
| Dmax | The maximum percentage of target protein degradation achieved by a PROTAC. | >80% is often desired |
Key Experimental Protocols
A variety of in vitro and cell-based assays are employed to characterize the activity of PROTACs.
Binding Assays
These assays are used to determine the binding affinity of the PROTAC for its target protein and the E3 ligase.
-
Isothermal Titration Calorimetry (ITC):
-
Methodology: ITC directly measures the heat released or absorbed during a binding event. A solution of the PROTAC is titrated into a solution containing the target protein or E3 ligase, and the resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[21]
-
Application: Provides a complete thermodynamic profile of the binding interaction.[22]
-
-
Surface Plasmon Resonance (SPR):
-
Methodology: SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (PROTAC) to a ligand (target protein or E3 ligase) immobilized on the chip.[21]
-
Application: Provides real-time kinetic data, including association (kon) and dissociation (koff) rates.[22]
-
-
Fluorescence Polarization (FP):
-
Methodology: FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. A fluorescently labeled ligand is displaced by the PROTAC, leading to a decrease in fluorescence polarization.[23]
-
Application: A homogeneous, solution-based assay suitable for high-throughput screening.[23]
-
Ternary Complex Formation Assays
These assays are designed to confirm and quantify the formation of the PROTAC-induced ternary complex.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Methodology: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[24]
-
Application: A sensitive and robust assay for quantifying ternary complex formation in vitro.[24]
-
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
Cellular Degradation Assays
These assays are used to measure the ability of a PROTAC to induce the degradation of the target protein in a cellular context.
-
Western Blotting:
-
Methodology: Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a cell lysate. Cells are treated with the PROTAC for a defined period, and the amount of the target protein is then assessed by immunoblotting.
-
Application: A standard method for confirming target protein degradation.
-
-
In-Cell Western/On-Cell Western:
-
Methodology: This is a quantitative immunofluorescence-based assay performed in a microplate format. Cells are fixed and permeabilized in the wells, and then incubated with a primary antibody against the target protein and a fluorescently labeled secondary antibody.
-
Application: Provides a higher-throughput alternative to traditional Western blotting.
-
-
Mass Spectrometry-based Proteomics:
Visualizing PROTAC Mechanisms and Workflows
Signaling Pathway: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation, hijacking the ubiquitin-proteasome system.
Experimental Workflow: PROTAC Development and Characterization
Caption: A typical workflow for the design, synthesis, and evaluation of PROTACs.
Conclusion
PROTAC technology has emerged as a powerful strategy in drug discovery, offering the potential to target and eliminate a wide range of disease-causing proteins.[2] A thorough understanding of the foundational principles of PROTAC design, including the interplay between the target protein ligand, E3 ligase ligand, and linker, is essential for the successful development of these novel therapeutics.[25][26] The systematic application of a suite of biochemical, biophysical, and cellular assays is critical for characterizing the mechanism of action and optimizing the properties of PROTAC molecules. As our knowledge of the ubiquitin-proteasome system and the structural biology of ternary complexes continues to grow, so too will our ability to rationally design the next generation of highly potent and selective protein degraders.
References
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. marinbio.com [marinbio.com]
- 18. researchgate.net [researchgate.net]
- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 20. benchchem.com [benchchem.com]
- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 23. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 25. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 26. How PROTAC Degraders Work: Molecular Recognition and Design Principles | IRB Barcelona [irbbarcelona.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Space of Cereblon-Binding Molecules
The E3 ubiquitin ligase Cereblon (CRBN) has emerged as a pivotal target in modern drug discovery, primarily through its role in targeted protein degradation (TPD). Small molecules that bind to Cereblon can act as "molecular glues" or be incorporated into Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's ubiquitin-proteasome system (UPS).[1][2] This guide provides a comprehensive exploration of the chemical space of CRBN-binding molecules, detailing the underlying biology, key chemical classes, quantitative binding and degradation data, and the experimental protocols essential for their discovery and characterization.
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
Cereblon functions as the substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex, known as CRL4^CRBN^.[3][4][5] This multi-subunit complex is a key component of the UPS, which tags proteins for destruction by the proteasome. The core components of the complex are:
-
Cullin 4 (CUL4A or CUL4B) : A scaffold protein that provides the structural backbone for the complex.[6][7]
-
Ring-Box 1 (RBX1) : A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2).[6][8]
-
DNA Damage-Binding Protein 1 (DDB1) : An adaptor protein that links the substrate receptor (Cereblon) to the CUL4 scaffold.[4][6]
-
Cereblon (CRBN) : The substrate receptor that provides specificity for the proteins to be ubiquitinated.[3][9]
CRBN-binding molecules modulate the substrate specificity of the complex, inducing the recruitment and subsequent degradation of "neosubstrate" proteins that would not typically be targeted.[3][9]
Chemical Space of Cereblon Binders
The landscape of CRBN ligands is dominated by derivatives of thalidomide, known as immunomodulatory drugs (IMiDs). These compounds feature a conserved glutarimide ring that binds to a hydrophobic pocket in CRBN.[10]
Molecular Glues (IMiDs and CELMoDs)
Molecular glues are small molecules that induce an interaction between two proteins that would not normally associate. Thalidomide, lenalidomide, and pomalidomide are first-generation IMiDs that bind to CRBN and recruit various neosubstrates, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for degradation.[3][9] This activity is responsible for their therapeutic effects in multiple myeloma.[3] Newer, more potent "CELMoDs" (CRBN E3 Ligase Modulatory Drugs) are being developed to target other neosubstrates like GSPT1.[10][11]
PROTACs
PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ligase (like CRBN), and a chemical linker.[1][12] By simultaneously binding the POI and CRBN, the PROTAC brings the target into proximity with the E3 ligase complex, leading to its ubiquitination and degradation.[1][13] Pomalidomide and thalidomide derivatives are the most common CRBN-recruiting ligands used in PROTAC design due to their well-understood binding and favorable drug-like properties.[12][14]
Quantitative Data on Cereblon Binders
The efficacy of a CRBN-binding molecule is determined by its binding affinity to CRBN and, for degraders, the efficiency with which it induces the degradation of a target protein.
Table 1: Binding Affinities of IMiDs to Cereblon
This table summarizes the binding affinities of common IMiDs to the DDB1-CRBN complex. Lower values indicate stronger binding.
| Compound | Binding Affinity (Ki or IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM (Ki) | Competitive Titration | [5] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [5] |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [5] |
| Lenalidomide | ~2 µM (IC50) | Competitive Bead Binding | [15][16] |
| Pomalidomide | ~2 µM (IC50) | Competitive Bead Binding | [15][16] |
Note: Affinity values can vary based on the specific protein construct (e.g., human vs. chicken CRBN) and the assay methodology used.
Table 2: Degradation Potency of Select CRBN-Modulating Compounds
This table shows the half-maximal degradation concentration (DC₅₀) for representative molecular glues and PROTACs, indicating the concentration required to degrade 50% of the target protein.
| Compound Type | Compound Name | Target Protein | Cell Line | DC₅₀ | Reference |
| Molecular Glue | CC-885 | GSPT1 | MM1.S | ~100 nM | [17] |
| PROTAC | ZXH-4-137 | Cereblon (self-degradation) | MM1.S | <10 nM | [18] |
| PROTAC | B3 | ALK | H3122 | Not Specified | [12] |
| PROTAC | PROTAC 11c | CDK9 | MCF-7 | Not Specified | [1] |
Key Experimental Protocols
A variety of biophysical, biochemical, and cell-based assays are used to identify and characterize CRBN binders and degraders.
Protocol: Competitive Fluorescence Polarization (FP) Binding Assay
This assay is widely used to determine the binding affinity of a test compound to CRBN by measuring its ability to displace a fluorescently labeled tracer molecule.[19][20]
Objective: To determine the IC₅₀ value of a test compound for CRBN.
Materials:
-
Purified recombinant DDB1-CRBN protein complex.[7]
-
Fluorescently labeled CRBN ligand (e.g., Cy5-Thalidomide).[20]
-
Assay Buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20).
-
Test compounds and a known inhibitor (e.g., Pomalidomide) as a positive control.[20]
-
Low-volume, black 384-well microplate.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare Reagents: Dilute the DDB1-CRBN protein and the fluorescent tracer to their optimal working concentrations in assay buffer. Serially dilute the test compounds and positive control.
-
Assay Reaction: To each well of the microplate, add the test compound, followed by the purified DDB1-CRBN protein.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the compound to bind to the protein.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Final Incubation: Incubate for another 60-120 minutes to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization (in mP units) of each well.
-
Data Analysis: Plot the mP values against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol: Western Blot for Target Protein Degradation
This is the standard method to confirm and quantify the degradation of a target protein in cells following treatment with a CRBN-based degrader.
Objective: To measure the decrease in target protein levels and determine the DC₅₀.
Materials:
-
Cultured cells (e.g., MM1.S).
-
Test degrader compound.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, Vinculin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and treat with a serial dilution of the degrader compound for a set time (e.g., 4, 8, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse on ice to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Western Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[21]
-
Loading Control: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.[21]
-
Data Analysis: Quantify the band intensities for the target and loading control. Normalize the target protein level to the loading control for each sample. Plot the normalized protein levels against the degrader concentration to calculate the DC₅₀.[21]
Other Key Methodologies
-
NanoBRET™ Target Engagement Assays: A cell-based method to quantify compound binding to CRBN in live cells, providing more physiologically relevant affinity data.[22]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust, high-throughput biochemical binding assay format.[23][24]
-
Quantitative Mass Spectrometry (Proteomics): An unbiased, global approach to identify all proteins degraded upon compound treatment, confirming the selectivity of a degrader.[17][18]
-
CRISPR-Cas9 Screens: Genetic screens used to identify factors that mediate the activity of or resistance to CRBN modulators, confirming the on-target mechanism of action.[25][26]
Structure-Activity Relationships (SAR)
The chemical structure of a CRBN binder dictates both its binding affinity and its neosubstrate selectivity. SAR studies have revealed key insights for rational drug design.
-
The Glutarimide Moiety: This group is essential for CRBN binding, fitting into a key tri-tryptophan pocket.[27] The (S)-enantiomer of thalidomide binds with approximately 10-fold higher affinity than the (R)-enantiomer.[28]
-
The Phthalimide Moiety: Modifications to this part of the molecule, which protrudes from the binding pocket, are crucial for determining which neosubstrates are recruited.[27] For example, an amino group on the phthalimide of lenalidomide and pomalidomide stabilizes the interaction with IKZF1.[3]
-
Linker Attachment (for PROTACs): The attachment point of the linker to the IMiD moiety is critical. Linkers are typically attached at the 4- or 5-position of the phthalimide ring to minimize disruption of CRBN binding.[14]
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proxidrugs.de [proxidrugs.de]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. lifesensors.com [lifesensors.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. collab.its.virginia.edu [collab.its.virginia.edu]
- 7. rndsystems.com [rndsystems.com]
- 8. Arabidopsis CULLIN4 Forms an E3 Ubiquitin Ligase with RBX1 and the CDD Complex in Mediating Light Control of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05138F [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. revvity.com [revvity.com]
- 25. Genome-wide CRISPR screens reveal genetic mediators of cereblon modulator toxicity in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Lenalidomide-COCH-PEG2-azido
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Lenalidomide-COCH-PEG2-azido, a functionalized Lenalidomide derivative. This compound incorporates a PEG2 linker and a terminal azide group, making it a valuable building block for the construction of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), through click chemistry.[1][2] The protocol is designed to be accessible to researchers with a background in organic synthesis.
Introduction
Lenalidomide is an immunomodulatory drug that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This activity has made it a crucial component in the design of PROTACs, where it serves as an E3 ligase ligand to induce the degradation of specific target proteins.[5][6][7] The synthesis of Lenalidomide derivatives with appropriate linkers and functional groups is a key step in the development of new targeted therapies.
The molecule this compound features a short polyethylene glycol (PEG) linker to provide solubility and appropriate spatial orientation, and a terminal azide group for subsequent conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] This protocol outlines a robust and reproducible method for the synthesis of this compound.
Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step process. First, a commercially available or synthesized azido-PEG2-carboxylic acid linker is activated. Subsequently, this activated linker is coupled with Lenalidomide via an amide bond formation at the 4-amino position of the Lenalidomide isoindolinone core. This position is known to be amenable to selective functionalization.[3][5][6]
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocol
This protocol details the synthesis of this compound from Lenalidomide and an azido-PEG2-carboxylic acid linker.
Materials and Reagents:
-
Lenalidomide
-
1-amino-2-(2-azidoethoxy)ethane (or a similar commercially available azido-PEG-amine)
-
Succinic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of Azido-PEG2-Carboxylic Acid
This step can be bypassed if a suitable azido-PEG2-carboxylic acid is commercially available.
-
Dissolve 1-amino-2-(2-azidoethoxy)ethane (1.0 eq) in anhydrous DCM.
-
Add succinic anhydride (1.1 eq) and DIPEA (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the azido-PEG2-carboxylic acid linker.
Step 2: Coupling of Azido-PEG2-Carboxylic Acid to Lenalidomide
-
To a solution of Lenalidomide (1.0 eq) in anhydrous DMF, add the synthesized azido-PEG2-carboxylic acid (1.2 eq).
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes or DCM/MeOH) to obtain the final product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data Summary
| Parameter | Step 1: Linker Synthesis | Step 2: Conjugation |
| Starting Materials | 1-amino-2-(2-azidoethoxy)ethane | Lenalidomide, Azido-PEG2-COOH |
| Succinic anhydride | HATU, DIPEA | |
| Solvent | Anhydrous DCM | Anhydrous DMF |
| Key Reagents | DIPEA | HATU, DIPEA |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 hours | 12-16 hours |
| Purification Method | Flash Column Chromatography | Flash Column Chromatography |
| Typical Yield | 80-90% | 60-75% |
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholars.mssm.edu [scholars.mssm.edu]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with an Azido-Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and versatile bioorthogonal ligation reaction for covalently linking molecules with high efficiency and specificity.[1][2][3] This method facilitates the formation of a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. The reaction is renowned for its reliability, mild reaction conditions, and high yields, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3][4] These application notes provide detailed protocols for performing CuAAC with a focus on utilizing azido-linkers for the conjugation of biomolecules or small molecule cargo.
Core Concepts and Reaction Mechanism
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a Cu(I) species.[5] The catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[5][6] The Cu(I) catalyst is often stabilized by a ligand to prevent its oxidation to the inactive Cu(II) state and to protect sensitive biomolecules from oxidative damage.[7][8]
Data Presentation: Reaction Parameters and Expected Outcomes
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of ligand, solvent, and the concentrations of reactants and catalyst. While yields are often reported as "quantitative" or "near-quantitative," the following table summarizes typical reaction conditions and expected outcomes based on literature precedents.[5][9]
| Parameter | Recommended Conditions | Expected Yield | Notes |
| Ligand | THPTA (water-soluble), TBTA (organic/aqueous mixtures) | >95%[10] | Ligands accelerate the reaction and protect the Cu(I) catalyst.[3][7] The ligand-to-copper ratio is typically 5:1.[5][9] |
| Copper Source | CuSO₄ (with sodium ascorbate) | High | In situ generation of Cu(I) is convenient and effective.[5][6] |
| Reducing Agent | Sodium Ascorbate | High | Maintains the copper catalyst in the active Cu(I) state.[7][11] |
| Solvent | Aqueous buffers (e.g., PBS, pH 7.4), co-solvents like DMSO for hydrophobic substrates | >90% | The choice of solvent depends on the solubility of the reactants.[9] |
| Reactant Conc. | Micromolar to millimolar range | Concentration-dependent | Higher concentrations generally lead to faster reactions.[10] |
| Temperature | Room Temperature | High | The reaction proceeds efficiently at ambient temperatures.[10] |
| Reaction Time | 1-4 hours | Time-dependent | Reactions are often complete within a few hours at room temperature.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation using an Azido-Linker
This protocol describes a general method for conjugating an alkyne-containing biomolecule (e.g., a protein) with a small molecule functionalized with an azido-linker.
Materials:
-
Alkyne-modified biomolecule
-
Azido-linker functionalized cargo molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
DMSO (if required for solubility)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azido-linker functionalized cargo in the reaction buffer. If the cargo molecule has poor aqueous solubility, a minimal amount of DMSO can be added as a co-solvent.
-
Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the required volume of the CuSO₄ stock solution to the THPTA ligand stock solution. A typical ligand-to-copper ratio is 5:1.[5][9] Vortex briefly to mix.
-
Add Catalyst to Reaction: Add the catalyst premix to the reaction mixture containing the alkyne and azide components.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. The final concentration of sodium ascorbate is typically 5 mM.[5]
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. To prevent oxygen from entering and deactivating the catalyst, it is advisable to cap the reaction tube.[9]
-
Purification: Purify the resulting conjugate using an appropriate method for your biomolecule, such as size exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and the copper catalyst.
Protocol 2: Monitoring Reaction Efficiency with a Fluorogenic Azide
To optimize reaction conditions or to confirm the reactivity of an alkyne-modified biomolecule, a fluorogenic azide can be used. Upon successful cycloaddition, the resulting triazole product becomes fluorescent, providing a convenient readout of the reaction progress.
Materials:
-
Alkyne-modified biomolecule
-
Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) stock solution
-
All other reagents as listed in Protocol 1
Procedure:
-
Set up the Reaction: Follow steps 1-4 of Protocol 1, substituting the azido-linker functionalized cargo with the fluorogenic azide.
-
Monitor Fluorescence: At various time points, measure the fluorescence of the reaction mixture at the appropriate excitation and emission wavelengths for the fluorogenic probe. An increase in fluorescence intensity indicates the progress of the click reaction.
-
Determine Reaction Completion: The reaction is considered complete when the fluorescence intensity plateaus.
Mandatory Visualizations
Caption: Experimental workflow for copper-catalyzed click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. [PDF] Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. | Semantic Scholar [semanticscholar.org]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
Application Notes & Protocols: Conjugating a Protein Ligand to Lenalidomide-COCH-PEG2-azido
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed experimental guide for the conjugation of a protein ligand, exemplified by a monoclonal antibody (mAb), to the novel payload molecule Lenalidomide-COCH-PEG2-azido. This process creates an Antibody-Drug Conjugate (ADC), a powerful therapeutic modality that combines the targeting specificity of an antibody with the cytotoxic or immunomodulatory effects of a potent small molecule drug.[1] Lenalidomide is an immunomodulatory drug that functions by modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] This conjugation protocol utilizes a bioorthogonal "click chemistry" reaction, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which is highly efficient and proceeds under mild, biocompatible conditions without the need for a cytotoxic copper catalyst.[4]
The overall workflow involves two main stages:
-
Protein Modification: Introduction of a dibenzocyclooctyne (DBCO) moiety onto the antibody.
-
Conjugation and Purification: Reaction of the DBCO-modified antibody with the azide-containing Lenalidomide payload, followed by purification and characterization of the final ADC.
Experimental Protocols
Part 1: Antibody Modification with a DBCO Linker
This protocol describes the modification of a monoclonal antibody with an amine-reactive DBCO-PEG4-NHS ester, targeting surface-exposed lysine residues.
Materials and Reagents:
-
Monoclonal Antibody (mAb) of interest (e.g., Trastuzumab, Rituximab)
-
DBCO-PEG4-NHS Ester (or similar amine-reactive DBCO reagent)
-
Phosphate Buffered Saline (PBS), pH 7.4, azide-free
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Zeba™ Spin Desalting Columns, 7K MWCO
-
Reaction Buffer: 50 mM Potassium Phosphate, 150 mM NaCl, pH 8.0
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange for the mAb into azide-free PBS (pH 7.4) using a spin desalting column or dialysis.
-
Adjust the final concentration of the mAb to 2-10 mg/mL. Determine the precise concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
DBCO-PEG4-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.
-
-
Antibody Labeling Reaction:
-
Add a 20-fold molar excess of the 10 mM DBCO-PEG4-NHS ester solution to the prepared antibody solution.[4]
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain protein integrity.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Purification of DBCO-labeled Antibody:
-
Remove the unreacted DBCO-PEG4-NHS ester by purifying the reaction mixture using a Zeba™ Spin Desalting Column (or equivalent size exclusion chromatography method).[5]
-
Follow the manufacturer's protocol for the desalting column.
-
Collect the purified, DBCO-labeled mAb. The protein can be used immediately in the next step or stored at 4°C for short-term use.
-
Part 2: Conjugation of this compound to DBCO-Antibody
This section details the SPAAC "click" reaction between the DBCO-functionalized antibody and the azide-functionalized Lenalidomide payload.
Materials and Reagents:
-
DBCO-labeled mAb (from Part 1)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4, azide-free
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Payload Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
SPAAC Conjugation Reaction:
-
To the purified DBCO-labeled mAb, add a 5-fold molar excess of the this compound stock solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[6] The reaction can be monitored by UV-Vis spectroscopy, observing the decrease in the DBCO absorbance peak around 310 nm.[4]
-
-
Purification of the Antibody-Drug Conjugate (ADC):
-
The resulting ADC must be purified to remove unreacted payload and other process-related impurities.[7]
-
Size Exclusion Chromatography (SEC) is a widely used method for this purpose, separating molecules based on size.[]
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or equivalent) with sterile PBS, pH 7.4.
-
Load the reaction mixture onto the column and elute with PBS.
-
Collect fractions corresponding to the high molecular weight peak, which represents the purified ADC.
-
Pool the relevant fractions and concentrate if necessary using an appropriate centrifugal filter device.
-
Characterization of the Final ADC
After purification, the ADC must be thoroughly characterized to determine its identity, purity, and concentration.
Protocol: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
UV-Vis spectroscopy offers a simple and convenient method to determine the average number of drug molecules conjugated to each antibody.[9][10][11]
Procedure:
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for protein) and a wavelength where the Lenalidomide payload has a maximum absorbance (λ_max_drug).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the known molar extinction coefficients (ε) for both the antibody and the payload at both wavelengths.
-
The average DAR is calculated using the following formula (correction factor applied):
DAR = (A_drug_corrected * ε_Ab_280) / (A_Ab_corrected * ε_drug_λmax)
Where:
-
A_drug_corrected and A_Ab_corrected account for the absorbance contribution of each component at the other's wavelength.
-
Protocol: Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for assessing the DAR distribution and purity of an ADC.[12][13] The conjugation of hydrophobic drug molecules increases the overall hydrophobicity of the antibody, allowing species with different numbers of conjugated drugs (DAR=0, 2, 4, etc.) to be separated.[14]
Procedure:
-
System Setup: Use an HPLC system with a suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
-
Gradient Elution:
-
Inject the purified ADC sample onto the equilibrated column.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). The unconjugated antibody (DAR=0) will elute first, followed by DAR=1, DAR=2, and so on.
-
The weighted average DAR can be calculated from the peak areas of the different species.[]
-
Data Presentation
The following tables summarize typical parameters and expected results for this experimental workflow.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Parameter | Stage 1: DBCO Labeling | Stage 2: SPAAC Conjugation |
| Protein Concentration | 5 mg/mL | ~4.5 mg/mL |
| Molar Excess of Reagent | 20x (DBCO-PEG4-NHS) | 5x (Lenalidomide-Azide) |
| Reaction Time | 60 minutes | 8 hours |
| Reaction Temperature | Room Temperature (22°C) | Room Temperature (22°C) |
| Primary Solvent | PBS, pH 8.0 | PBS, pH 7.4 |
| Co-Solvent (max %) | 10% DMSO | <5% DMSO |
Table 2: ADC Characterization Summary
| Analytical Method | Parameter Measured | Typical Result |
| SEC-HPLC | Purity / Aggregation | >98% Monomer |
| UV-Vis Spectroscopy | Average DAR | 3.5 - 4.2 |
| HIC-HPLC | DAR Distribution | DAR0: <5%, DAR2: ~25%, DAR4: ~50%, DAR6: ~15%, DAR8: <5% |
| SDS-PAGE (non-reducing) | Apparent Molecular Weight | ~155-160 kDa (slight increase from naked mAb) |
| Mass Spectrometry (LC-MS) | Exact Mass / DAR Confirmation | Confirms mass increase corresponding to DAR species |
Visualizations
Signaling Pathway and Experimental Diagrams
Caption: Lenalidomide mechanism of action.[2][16][17]
Caption: Experimental workflow for ADC synthesis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 9. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Ternary Complex Formation for Lenalidomide-Based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key components: a "warhead" that binds to a protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] A critical step in the PROTAC mechanism of action is the formation of a stable ternary complex, comprising the PROTAC, the POI, and the E3 ligase.[3] The stability and kinetics of this complex are paramount to the efficacy of the PROTAC, directly influencing the efficiency of POI ubiquitination and its subsequent degradation by the proteasome.[2]
Lenalidomide and its analogues (immunomodulatory imide drugs or IMiDs) are well-known for their clinical efficacy in treating hematological malignancies.[4] Their mechanism involves binding to Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[5] This binding modulates the ligase's substrate specificity, leading to the degradation of specific neosubstrates.[6][7] Lenalidomide-based PROTACs leverage this interaction, using a lenalidomide-like moiety to specifically recruit the CRL4-CRBN E3 ligase to degrade a desired POI.[8]
These application notes provide a detailed overview of the essential protocols for evaluating the formation and stability of the ternary complex induced by Lenalidomide-based PROTACs, offering a guide for researchers in drug development.
PROTAC Mechanism of Action: Signaling Pathway
The diagram below illustrates the catalytic cycle of a Lenalidomide-based PROTAC. The PROTAC first forms binary complexes with either the target Protein of Interest (POI) or the CRBN E3 ligase. These binary complexes then assemble into the key ternary complex (POI-PROTAC-CRBN).[9] This proximity enables the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.
Caption: Mechanism of a Lenalidomide-based PROTAC targeting a protein for degradation.
Experimental Workflow for PROTAC Characterization
A systematic, multi-assay approach is crucial for the successful development of a PROTAC. The workflow begins with biophysical, in vitro assays to confirm binary and ternary complex formation and to quantify binding affinities and cooperativity. These findings are then validated in a cellular context to assess target engagement, ternary complex formation in live cells, and ultimately, the degradation of the target protein.
Caption: A logical workflow for the characterization of a Lenalidomide PROTAC.
Quantitative Data Summary
The efficacy of a PROTAC is underpinned by quantifiable biophysical and cellular parameters. Key metrics include the dissociation constants (KD) for binary interactions, the KD of the ternary complex, and the cooperativity factor (α), which indicates how the binding of one protein influences the binding of the other.[10] In cells, the potency (DC50) and maximal level of degradation (Dmax) are critical for evaluating performance.
Table 1: Biophysical Characterization of a Hypothetical Lenalidomide PROTAC (PROTAC-X)
| Assay Type | Interaction | KD (nM) | Cooperativity (α) | Notes |
|---|---|---|---|---|
| SPR | PROTAC-X : POI | 50 | - | Affinity of the warhead for the target protein. |
| SPR | PROTAC-X : CRBN | 250 | - | Affinity for the E3 ligase recruiting element. |
| SPR | POI : PROTAC-X : CRBN | 25 | 10 | An α > 1 indicates positive cooperativity.[3] |
| ITC | POI : PROTAC-X : CRBN | 30 | 8.3 | Orthogonal validation of affinity and cooperativity.[11] |
Table 2: Cellular Activity of PROTAC-X in HEK293 Cells
| Assay Type | Parameter | Value | Timepoint | Notes |
|---|---|---|---|---|
| NanoBRET | Ternary Complex EC50 | 80 nM | 2 hours | Measures PROTAC potency for complex formation in live cells. |
| Western Blot | Degradation DC50 | 120 nM | 18 hours | Concentration for 50% target degradation. |
| Western Blot | Dmax | >90% | 18 hours | Maximum achievable level of target degradation. |
Experimental Protocols
Protocol 1: Biophysical Characterization by Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for measuring the real-time kinetics and affinity of biomolecular interactions.[2] This protocol outlines the steps to measure binary and ternary complex formation.[12]
A. Materials
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant purified His-tagged CRBN-DDB1 complex.
-
Recombinant purified target protein (POI).
-
Lenalidomide PROTAC.
-
SPR running buffer (e.g., HBS-EP+).
-
Immobilization reagents (EDC, NHS, ethanolamine).
B. Method
-
Ligase Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Immobilize the CRBN-DDB1 complex to the surface via amine coupling to a target level of ~100-200 RU.
-
Deactivate remaining active esters with ethanolamine.
-
-
Binary Affinity Measurement (PROTAC:CRBN):
-
Prepare a serial dilution of the Lenalidomide PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized CRBN-DDB1 surface, starting from the lowest concentration.
-
Regenerate the surface between injections if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the KD, kon, and koff.[3]
-
-
Ternary Complex Affinity Measurement (POI:PROTAC:CRBN):
-
Prepare a serial dilution of the PROTAC in running buffer containing a constant, saturating concentration of the POI (typically 10-20x the KD of the PROTAC:POI interaction). This pre-forms the PROTAC:POI binary complex.
-
Inject the PROTAC:POI complex solutions over the immobilized CRBN-DDB1 surface.
-
Fit the sensorgram data to determine the ternary complex KD.
-
Calculate the cooperativity factor: α = KD (PROTAC:CRBN) / KD (POI:PROTAC:CRBN) .[10]
-
Protocol 2: Cellular Ternary Complex Formation by NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of protein-protein interactions in living cells, making it ideal for studying PROTAC-induced ternary complex formation.[13][14]
A. Materials
-
HEK293 cells.
-
Expression vector for POI fused to NanoLuc® luciferase (NLuc-POI).
-
Expression vector for CRBN fused to HaloTag® (HaloTag-CRBN).
-
HaloTag® NanoBRET™ 618 Ligand.
-
Nano-Glo® Live Cell Substrate.
-
Opti-MEM® medium.
-
White, 96-well assay plates.
B. Method
-
Cell Preparation:
-
Co-transfect HEK293 cells with the NLuc-POI and HaloTag-CRBN expression vectors. A 1:10 ratio of donor (NLuc) to acceptor (HaloTag) plasmid is often a good starting point to minimize steric hindrance.[15]
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Replace the culture medium with Opti-MEM containing the HaloTag® 618 Ligand. Incubate for 2-4 hours to allow for ligand labeling.
-
Prepare serial dilutions of the Lenalidomide PROTAC.
-
Add the Nano-Glo® Live Cell Substrate to the cells.
-
Immediately add the PROTAC dilutions to the wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.[16]
-
Protocol 3: Cellular Target Degradation by Western Blot
Western blotting is a fundamental method to directly quantify the reduction in target protein levels following PROTAC treatment.
A. Materials
-
Cell line expressing the POI.
-
Lenalidomide PROTAC.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody specific to the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
B. Method
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Lenalidomide PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).[17]
-
-
Protein Extraction:
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.
-
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ternary complex formation - Profacgen [profacgen.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. selvita.com [selvita.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Lenalidomide-COCH-PEG2-azido in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-COCH-PEG2-azido is a crucial chemical tool for the development of targeted protein degraders. It is not intended for direct application to cell lines but serves as a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the high-affinity E3 ubiquitin ligase ligand, Lenalidomide, which binds to Cereblon (CRBN). This is connected via a polyethylene glycol (PEG) linker to a terminal azide (N3) group. The azide group enables covalent conjugation to a target protein ligand using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. They consist of three components: a ligand for an E3 ubiquitin ligase (recruited via the Lenalidomide moiety), a ligand for a protein of interest (POI), and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of PROTACs against cancer cell lines, using the degradation of Aldo-Keto Reductase 1C3 (AKR1C3) as an illustrative example.
Data Presentation
The primary application of this compound is in the creation of novel PROTACs. The efficacy of these resulting PROTACs is then quantified. Below is a summary of the essential components of a PROTAC and example data from a published AKR1C3-targeting PROTAC synthesized using a similar strategy.
Table 1: Core Components of a PROTAC Synthesized with this compound
| Component | Function | Example Molecule/Moiety |
| E3 Ligase Ligand | Recruits the Cereblon (CRBN) E3 ubiquitin ligase. | Lenalidomide |
| Linker | Connects the two ligands and determines the spatial orientation for effective ternary complex formation. | COCH-PEG2-triazole (formed after click chemistry) |
| Protein of Interest (POI) Ligand | Binds specifically to the target cancer-related protein. | An alkyne-modified inhibitor of the target protein (e.g., AKR1C3 inhibitor). |
Table 2: Example Performance Data for an AKR1C3-Targeting PROTAC in Prostate Cancer Cells
This table presents data for a first-in-class AKR1C3 PROTAC, which demonstrates the type of quantitative results obtained from the protocols described below.[1]
| Cell Line | Target Protein | PROTAC Concentration | Parameter | Value |
| 22Rv1 (Prostate Cancer) | AKR1C3 | 52 nM | DC₅₀ (Half-maximal degradation concentration) | 52 nM |
| 22Rv1 (Prostate Cancer) | ARv7 | 70 nM | DC₅₀ (Half-maximal degradation concentration) | 70 nM |
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows related to the application of this compound.
Caption: Workflow for PROTAC synthesis and evaluation.
Caption: Signaling pathway of PROTAC-induced protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an alkyne-containing POI ligand.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., tert-Butanol/water, 1:1)
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.
-
Prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents) and add it to the reaction mixture.
-
Prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents) and add it to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
Upon completion, quench the reaction with an appropriate buffer or water.
-
Extract the product using an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Cancer cell line of interest (e.g., 22Rv1)
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-only vehicle control. A co-treatment with the PROTAC and a proteasome inhibitor (MG132) can be included to confirm proteasome-dependent degradation.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody (e.g., β-actin). Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC₅₀.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of the PROTAC on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the PROTAC in culture medium. Remove the old medium from the wells and add 100 µL of the PROTAC-containing medium. Include wells with medium only (blank) and DMSO-treated cells (vehicle control).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
References
Application Notes: Developing Novel PROTACs for Undruggable Targets Using Click Chemistry
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically to induce degradation, making them particularly suited for targeting proteins long considered "undruggable" due to the absence of well-defined binding pockets.[2][3] This includes transcription factors, scaffold proteins, and mutated proteins like KRAS.[4]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The formation of a POI-PROTAC-E3 ligase ternary complex facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6][7]
Click chemistry, a class of reactions known for being rapid, efficient, and biocompatible, offers a powerful strategy for the synthesis and assembly of PROTACs.[][9] Reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allow for the modular and efficient connection of the POI ligand, linker, and E3 ligase ligand, accelerating the development of PROTAC libraries for screening and optimization.[10][11]
These application notes provide a framework and detailed protocols for the rational design, synthesis, and evaluation of novel PROTACs targeting undruggable proteins, with a focus on the application of click chemistry.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system.[5]
-
Ternary Complex Formation: The PROTAC molecule, once inside the cell, simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), forming a ternary complex.[6]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine residues on the surface of the POI.[6]
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]
-
Recycling: The PROTAC molecule is not degraded in the process and is released to target another POI molecule, enabling it to act catalytically.[5]
Experimental Workflow
The development and validation of a novel PROTAC follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation. Click chemistry is integrated as a key step for efficient synthesis.
Data Presentation
Quantitative results from degradation and viability assays should be systematically tabulated to compare the efficacy of different PROTAC constructs.
Table 1: In-Vitro Degradation Efficacy of KRAS G12D-Targeting PROTACs
| PROTAC ID | Linker Type | DC50 (nM) [24h] | Dmax (%) [24h] |
|---|---|---|---|
| KRAS-D-01 | PEG4 | 25 | 92 |
| KRAS-D-02 | Alkyl C8 | 78 | 85 |
| KRAS-D-03 | PEG8 | 15 | 95 |
| Control (Inhibitor only) | N/A | >10,000 | <10 |
-
DC50: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of KRAS G12D-Targeting PROTACs in Pancreatic Cancer Cells (Panc-1)
| PROTAC ID | IC50 (nM) [72h] |
|---|---|
| KRAS-D-01 | 55 |
| KRAS-D-02 | 150 |
| KRAS-D-03 | 32 |
| Control (Inhibitor only) | >10,000 |
-
IC50: Concentration of PROTAC required to inhibit 50% of cell growth/viability.
Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-modified POI ligand to an azide-modified E3 ligase ligand.[][11]
Materials:
-
Alkyne-functionalized POI ligand (1.0 eq)
-
Azide-functionalized E3 ligase ligand (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the alkyne-functionalized POI ligand in a minimal amount of DMF.
-
In a separate vial, dissolve the azide-functionalized E3 ligase ligand in DMF.
-
Add the azide solution to the alkyne solution and mix thoroughly.
-
Prepare a fresh aqueous solution of copper(II) sulfate and sodium ascorbate.
-
Add the copper/ascorbate solution to the reaction mixture. The final solvent ratio (DMF/H₂O) should be between 3:1 and 4:1 to ensure solubility.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress using LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and filter to remove any precipitates.
-
Purify the crude product by reverse-phase preparative HPLC.
-
Combine the pure fractions, freeze-dry (lyophilize) to obtain the final PROTAC product as a solid.
-
Confirm the identity and purity of the final compound using high-resolution mass spectrometry (HRMS) and ¹H NMR.
Protocol 2: In-Vitro Protein Degradation Assay by Western Blot
This protocol is used to quantify the degradation of the target protein in cells after treatment with a PROTAC.[12]
Materials:
-
Cancer cell line expressing the target protein (e.g., Panc-1 for KRAS)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein (e.g., anti-KRAS)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment. Incubate for 24 hours at 37°C, 5% CO₂.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control (e.g., GAPDH). Calculate the percentage of remaining protein relative to the vehicle control to determine the extent of degradation.
Protocol 3: Cell Viability Assay using CCK-8
This protocol assesses the effect of PROTAC-induced protein degradation on cancer cell proliferation and viability.[13][14]
Materials:
-
Cancer cell line of interest
-
PROTAC stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
PROTAC Treatment: Prepare a 2x concentration serial dilution of the PROTAC in complete medium. Remove the medium from the wells and add 100 µL of the diluted PROTACs. Include a vehicle control (DMSO) and a "no cells" blank control. Typically, each concentration is tested in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well (including controls).
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C until the medium in the control wells turns orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the PROTAC concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the Undruggable: Recent Progress in PROTAC-Induced Transcription Factor Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
Application Notes and Protocols: Lenalidomide-COCH-PEG2-azido for Chemical Biology Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-COCH-PEG2-azido is a versatile chemical tool designed for the construction of chemical biology probes, most notably for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This molecule incorporates three key functional components:
-
Lenalidomide: A well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN). By recruiting CRBN, lenalidomide and its derivatives can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism forms the basis of its utility in targeted protein degradation. Lenalidomide acts as a "molecular glue," inducing a novel interaction between CRBN and "neosubstrate" proteins that would not otherwise associate.
-
A PEG2 Linker: A short, hydrophilic diethylene glycol (PEG) linker. PEG linkers are widely used in the design of PROTACs and other chemical probes to improve aqueous solubility, provide conformational flexibility, and span the distance required for the formation of a stable ternary complex between the target protein, the probe, and the E3 ligase.
-
An Azido Group: A terminal azide (-N3) functional group. The azide serves as a versatile chemical handle for bioorthogonal conjugation reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), collectively known as "click chemistry." This allows for the efficient and specific covalent attachment of the lenalidomide-E3 ligase recruiting moiety to a molecule of interest, such as a ligand for a target protein or a reporter tag (e.g., biotin, fluorophore).
These features make this compound a valuable building block for researchers seeking to develop chemical probes to study and induce the degradation of specific proteins of interest, thereby expanding the "druggable" proteome.
Properties and Specifications
The following table summarizes the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₄N₆O₆ |
| Molecular Weight | 444.44 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥95% |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | Store at -20°C for long-term stability |
| Reactive Group | Azide (-N₃) |
| E3 Ligase Ligand | Lenalidomide (binds to Cereblon) |
| Linker | COCH-PEG2 |
Applications in Chemical Biology
The primary application of this compound is in the synthesis of heterobifunctional molecules for targeted protein degradation and related chemical biology studies.
-
PROTAC Synthesis: The most common application is the creation of PROTACs. By conjugating this compound to a ligand that binds to a protein of interest (POI), a PROTAC can be synthesized. This resulting molecule is capable of simultaneously binding to the POI and CRBN, leading to the ubiquitination and degradation of the POI.
-
Affinity-Based Probes: This molecule can be "clicked" to a reporter tag, such as biotin, to create an affinity probe for CRBN. Such a probe can be used in pull-down assays to identify CRBN-interacting proteins or to validate the engagement of other molecules with CRBN in a cellular context.
-
Fluorescent Probes: Conjugation to a fluorophore allows for the synthesis of fluorescent probes for CRBN. These probes can be used in cellular imaging studies to visualize the subcellular localization of CRBN or in biophysical assays such as fluorescence polarization to study ligand binding.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a PROTAC derived from this compound and a typical experimental workflow for its use.
Caption: Mechanism of a Lenalidomide-based PROTAC.
Caption: Workflow for PROTAC synthesis and testing.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an alkyne-containing ligand for a protein of interest (POI-alkyne).
Materials:
-
This compound
-
POI-alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Dimethyl sulfoxide (DMSO)
-
tert-Butanol
-
Water (deionized)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of POI-alkyne in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the following in order:
-
POI-alkyne (1 equivalent)
-
This compound (1.2 equivalents)
-
A 3:1 mixture of tert-butanol and water to achieve a final reaction concentration of ~5 mM.
-
-
Vortex briefly to mix.
-
Add THPTA or TBTA (0.5 equivalents).
-
Add CuSO₄ (0.2 equivalents).
-
Add sodium ascorbate (2 equivalents) to initiate the reaction.
-
Vortex the reaction mixture and allow it to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
-
Purification and Characterization:
-
Quench the reaction by adding EDTA solution (100 mM, 10 µL).
-
Dilute the reaction mixture with DMSO and filter.
-
Purify the PROTAC product by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.
-
-
Storage:
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Store the purified PROTAC at -20°C.
-
Protocol 2: In-Cell Western Blotting to Measure PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the efficacy of a newly synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cells expressing the protein of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM).
-
Include a vehicle-only control (DMSO) and a negative control (e.g., co-treatment with the PROTAC and MG132).
-
Remove the old medium from the cells and add the medium containing the PROTAC or controls.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the protein of interest to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Quantitative Data Presentation
The efficacy of PROTACs derived from this compound can be quantified and compared. The following tables are examples of how to present such data.
Table 1: Degradation of Target Protein by PROTAC-X in MCF-7 Cells
| Concentration (nM) | % Degradation (24h) |
| 1 | 15.2 |
| 10 | 45.8 |
| 100 | 89.5 |
| 1000 | 92.1 |
Table 2: DC₅₀ and Dₘₐₓ Values for a Series of PROTACs
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | PEG2 | 25.3 | 91 |
| PROTAC-2 | PEG4 | 18.9 | 95 |
| PROTAC-3 | Alkyl C8 | 42.1 | 85 |
DC₅₀: Concentration required for 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of degradation achieved.
These application notes and protocols provide a comprehensive guide for the use of this compound in the development of chemical biology probes. By leveraging the principles of targeted protein degradation and click chemistry, researchers can create powerful tools to investigate protein function and develop novel therapeutic strategies.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Lenalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my Lenalidomide-based PROTACs have poor aqueous solubility?
A1: Lenalidomide-based PROTACs often exhibit poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and structurally complex, typically possessing a high molecular weight and significant lipophilicity, which places them in the "beyond Rule of Five" (bRo5) chemical space. This combination of a large, often hydrophobic surface area and the potential for strong crystal lattice interactions contributes to their limited solubility in aqueous buffers.[1]
Q2: What are the common experimental consequences of poor PROTAC solubility?
A2: Poor solubility can lead to several issues during in vitro and in vivo experiments, including:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).
-
Inaccurate Quantification: Undissolved compound can result in errors when determining the true concentration of stock solutions and in assay wells.
-
Low Bioavailability: In cellular and animal studies, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.
Q3: What are the main strategies to improve the solubility of my Lenalidomide-based PROTAC?
A3: There are two primary approaches to enhance the solubility of Lenalidomide-based PROTACs:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC molecule itself, primarily by optimizing the linker.[2][3][4]
-
Formulation Strategies: This approach focuses on developing advanced formulations to improve the dissolution and solubility of the existing PROTAC molecule. A common and effective technique is the preparation of amorphous solid dispersions (ASDs).[1][5]
Troubleshooting Guide
Problem: My PROTAC precipitates when I dilute my DMSO stock solution into aqueous buffer for an assay.
| Possible Cause | Troubleshooting Steps |
| Exceeding Kinetic Solubility | The final concentration of your PROTAC in the aqueous buffer is above its kinetic solubility limit. |
| Solution: Determine the kinetic solubility of your PROTAC in the specific assay buffer before conducting the experiment. (See Experimental Protocols section for a kinetic solubility assay protocol). | |
| High Final DMSO Concentration | A high percentage of DMSO in the final assay volume can sometimes cause less soluble compounds to precipitate when the local concentration at the point of addition is transiently very high. |
| Solution: Keep the final DMSO concentration low, typically ≤1%. | |
| Buffer Composition | The pH, ionic strength, or other components of your buffer may not be optimal for your PROTAC's solubility. |
| Solution: Test the solubility of your PROTAC in a few different biocompatible buffers if possible. |
Problem: I am observing inconsistent results in my cell-based degradation assays.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Culture Media | Your PROTAC may be precipitating in the cell culture medium over the course of the experiment. |
| Solution: Visually inspect the wells for any signs of precipitation. Perform a solubility test of your PROTAC in the cell culture medium at the intended concentration and duration of the experiment. | |
| "Hook Effect" | At very high concentrations, PROTACs can form binary complexes with the target protein or the E3 ligase, rather than the productive ternary complex, leading to reduced degradation. |
| Solution: Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation and to check for a bell-shaped curve indicative of the hook effect. |
Data Presentation
Table 1: Impact of Linker Modification on Aqueous Solubility of CRBN-based PROTACs
This table summarizes the aqueous solubility of a series of synthesized BRD4-targeting PROTACs with different linkers, demonstrating the influence of linker composition on solubility.
| PROTAC ID | Linker Type | Aqueous Solubility (µg/mL) at pH 4.5 | Aqueous Solubility (µg/mL) at pH 6.8 |
| Pro-8 | Benzyl | >250 | 22.8 |
| Pro-9 | Benzyl | 14.9 | 1.8 |
| Pro-10 | Benzyl | 12.3 | 1.1 |
| Pro-11 | Benzyl | 11.1 | 1.1 |
| Pro-12 | Benzyl | 10.3 | 1.1 |
| Pro-13 | Piperidine | 128.7 | 1.2 |
| Pro-14 | Piperidine | >250 | 1.1 |
| Pro-15 | Piperidine | >250 | 1.1 |
Data adapted from a study on one-pot synthesis of CRBN PROTACs. The specific structures of the linkers beyond the general type were not detailed in the provided source.[6]
Table 2: Enhancement of PROTAC Solubility using Amorphous Solid Dispersions (ASDs)
This table illustrates the improvement in solubility and dissolution of PROTACs when formulated as amorphous solid dispersions.
| PROTAC | Formulation | Solubility Enhancement | Reference |
| AZ1 | 20% w/w HPMCAS ASD | Up to 2-fold increase in drug supersaturation compared to the pure amorphous drug. | [1] |
| Thalidomide | Solid dispersion with Gelucire® 44/14 and Kolliphor® TPGS | Up to 2-3 times the equilibrium solubility. | [7] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC using turbidimetry.
Materials:
-
PROTAC compound
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Clear 96-well or 384-well plates
-
Plate reader capable of measuring turbidity or absorbance
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer. The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity or absorbance of each well using a plate reader.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity/absorbance is observed compared to the buffer-only control.[1]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol describes a method to determine the equilibrium solubility of a PROTAC.
Materials:
-
Solid PROTAC compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Preparation: Add an excess amount of the solid PROTAC to a glass vial containing a known volume of the aqueous buffer.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Quantification: Determine the concentration of the dissolved PROTAC in the supernatant using a validated HPLC-UV or LC-MS/MS method with a standard curve.
Protocol 3: Preparation of Amorphous Solid Dispersions (ASDs) by Solvent Evaporation
This protocol provides a general method for preparing ASDs to enhance PROTAC solubility.
Materials:
-
PROTAC compound
-
Polymer (e.g., HPMCAS, PVP)
-
Volatile organic solvent (e.g., dichloromethane, methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the polymer in a suitable volatile organic solvent. The drug-to-polymer ratio will need to be optimized.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by placing the solution in a vacuum oven at an elevated temperature until the solvent has completely evaporated.
-
Drying: Further dry the resulting solid film or powder under vacuum to remove any residual solvent.
-
Characterization: Characterize the resulting ASD using techniques such as Powder X-ray Diffraction (PXRD) to confirm the amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.
Visualizations
Caption: Mechanism of action of a PROTAC, leading to the degradation of a target protein.
Caption: The "Hook Effect" illustrating decreased degradation at high PROTAC concentrations.
Caption: A general workflow for addressing solubility issues of Lenalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
troubleshooting low yield in azide-alkyne cycloaddition reactions
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Q1: My CuAAC reaction has a low yield. What are the most common causes?
Low yields in CuAAC reactions can stem from several factors. The most common issues include:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1][2]
-
Poor Reagent Quality: Impurities in azides or alkynes can interfere with the reaction.[1][3] Azides, in particular, can be unstable.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.[1][4]
-
Ligand Issues: The choice and concentration of the ligand are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1][3]
-
Side Reactions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction that consumes the starting material.[1][4] In biological settings, reactive oxygen species generated by the copper catalyst can damage sensitive biomolecules.[5][6]
Q2: How can I prevent my copper catalyst from being inactivated?
Protecting the Cu(I) oxidation state is critical for a successful CuAAC reaction. Here are several strategies:
-
Use a Reducing Agent: Sodium ascorbate is the most common reducing agent used to convert Cu(II) (often from a precursor like CuSO₄) to the active Cu(I) state and to scavenge any dissolved oxygen.[2][7][8] A slight excess of sodium ascorbate is recommended.[8]
-
Employ a Stabilizing Ligand: Nitrogen-based ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its solubility.[1] THPTA is particularly favored for bioconjugation reactions due to its water solubility.[1]
-
Degas Solvents: Removing dissolved oxygen from the reaction mixture by degassing the solvents can minimize the oxidation of Cu(I). This can be achieved by sparging with an inert gas like argon or nitrogen.[1]
-
Work under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere can provide the best protection against oxygen.[1]
Q3: What is the optimal order of addition for the reagents in a CuAAC reaction?
The order of reagent addition can significantly impact the outcome of the reaction. A generally recommended procedure is as follows:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[1] This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing the azide and alkyne substrates.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[1][7]
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[7]
Q4: Can the solvent affect the yield of my CuAAC reaction?
Yes, the choice of solvent can have a significant impact on the reaction rate and yield. The CuAAC reaction is known to be effective in a wide range of solvents, including water, alcohols, DMSO, and DMF.[2][5] For bioconjugation, aqueous buffers are common.[3] The ideal solvent should dissolve all reactants and the catalyst system. In some cases, a mixture of solvents, such as t-BuOH/water, is used.
Q5: My starting materials are not fully consumed, and I observe side products. What could be the issue?
The most prevalent side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct.[4] This is often favored in the presence of oxygen and Cu(II). To minimize this:
-
Ensure anaerobic conditions by degassing solvents and working under an inert atmosphere.
-
Use an adequate amount of a reducing agent like sodium ascorbate to maintain a low Cu(II) concentration.
-
A stabilizing ligand can also help suppress this side reaction.
If you are working with sensitive biomolecules, copper-mediated generation of reactive oxygen species can lead to their degradation.[5] In such cases, using a copper-stabilizing ligand is highly recommended.[4] Adding radical scavengers like aminoguanidine can also be beneficial.[5][9]
Data Presentation
Table 1: Common Ligands for CuAAC and Their Properties
| Ligand | Abbreviation | Key Features | Recommended Use |
| Tris(benzyltriazolylmethyl)amine | TBTA | High stability for Cu(I), soluble in organic solvents.[10] | General organic synthesis. |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Water-soluble, stabilizes Cu(I), accelerates the reaction.[1][10] | Bioconjugation in aqueous media.[1] |
| Bathophenanthroline disulfonate | BPS | Water-soluble, forms a stable complex with Cu(I). | Bioconjugation, though can be oxygen-sensitive.[7] |
Table 2: Recommended Reagent Concentrations for a Typical CuAAC Reaction
| Reagent | Typical Concentration/Molar Ratio | Purpose |
| Azide | 1 equivalent | Reactant |
| Alkyne | 1 - 1.2 equivalents | Reactant (a slight excess can drive the reaction) |
| CuSO₄ | 1-5 mol% | Copper catalyst precursor |
| Sodium Ascorbate | 5-10 mol% (or 3-10 fold excess over Cu)[5] | Reducing agent |
| Ligand (e.g., THPTA) | 1-5 equivalents relative to Copper | Stabilizes Cu(I) and accelerates the reaction |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction in an Aqueous Buffer (Bioconjugation)
This protocol is a starting point and may require optimization for your specific substrates.
1. Reagent Preparation:
-
Prepare a stock solution of your alkyne-modified biomolecule in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the azide-containing molecule in DMSO or an appropriate buffer.
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).[4]
-
Prepare a stock solution of a water-soluble ligand like THPTA (e.g., 50 mM in water).[3]
2. Reaction Setup:
-
In a microcentrifuge tube, combine the azide and alkyne solutions to their final desired concentrations.
-
In a separate tube, premix the CuSO₄ solution and the ligand solution. A 1:5 copper-to-ligand ratio is often effective.[7]
-
Add the premixed copper/ligand solution to the azide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.[3]
3. Work-up and Purification:
-
Upon reaction completion (monitored by a suitable analytical technique like LC-MS or TLC), the product can be purified.
-
For small molecules, a typical work-up involves diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer can then be washed with a saturated aqueous solution of EDTA to remove copper salts.[4]
-
For biomolecules, purification is often achieved using size-exclusion chromatography, dialysis, or other protein purification techniques to remove excess reagents and the copper catalyst.
Visualizations
Caption: A workflow for troubleshooting low product yield in CuAAC reactions.
Caption: Relationship between key components in a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Linker Length for Enhanced Protein Degradation Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker length for Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.[1] The primary function of the linker is to orient the target protein and the E3 ligase in a productive conformation to facilitate the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[1]
The length of the linker is a crucial parameter influencing the efficacy of a PROTAC.[1][2] An optimal linker length is essential for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1] Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1] Therefore, optimizing linker length is a critical step in developing a potent PROTAC.[1][2]
Q2: How does linker composition, beyond just length, influence PROTAC performance?
A2: Linker composition significantly impacts a PROTAC's overall performance by influencing its physicochemical properties such as solubility, cell permeability, and metabolic stability.[1][3] For example, incorporating hydrophilic moieties like polyethylene glycol (PEG) can enhance solubility, while more rigid structures can improve conformational stability.[] The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, the degradation efficiency.[3]
Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein diminishes at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][5] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker can help mitigate its severity.[1] By promoting positive cooperativity, where the binding of the first protein increases the affinity for the second, a well-optimized linker can enhance the stability of the ternary complex, thus reducing the hook effect.[]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge and often points to issues with the formation or productivity of the ternary complex.[1]
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | The linker may not be the correct length to facilitate a stable and productive ternary complex. Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.[1] |
| Incorrect Geometry of the Ternary Complex | Even if a ternary complex forms, it may not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Redesign the linker to alter the relative orientation of the two proteins.[1][7] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1][8] Modify the linker to improve properties like solubility and cell permeability.[1] |
| No Ubiquitination | A ternary complex may form, but it is not productive. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated.[1][9] If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[7] |
Problem 2: I am observing off-target protein degradation.
| Possible Cause | Suggested Solution |
| Non-selective "Warhead" | The ligand binding to the target protein may not be sufficiently selective. Use a more selective binder for your protein of interest.[7] |
| Linker-Induced Off-Target Interactions | The linker itself might be creating new binding interfaces that lead to the degradation of other proteins. Systematically vary the linker length and composition to improve selectivity.[7] |
| Choice of E3 Ligase | Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[7] Consider using a different E3 ligase recruiter in your PROTAC design. |
Quantitative Data on Optimal Linker Length
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation efficacy.
Table 1: Estrogen Receptor α (ERα) Degradation
| Linker Length (atoms) | Degradation Efficacy | Reference |
| < 16 | Reduced Efficacy | [2] |
| 16 | Optimal | [2] |
| > 16 | Reduced Efficacy | [2] |
Table 2: p38α Degradation
| Linker Length (atoms) | Degradation Efficacy | Reference |
| < 15 | Reduced Efficacy | [10][11] |
| 15-17 | Most Effective | [1] |
| > 17 | Reduced Efficacy | [10][11] |
Key Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is the gold-standard method for quantifying the reduction in target protein levels.[12][13]
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment. Allow cells to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells and typically not exceed 0.1%.[12]
-
Incubation: Remove the old medium and add the medium containing different concentrations of the PROTAC. Include a vehicle control (medium with DMSO). Incubate for the desired time (e.g., 24 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
-
Data Analysis: Normalize the target protein levels to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.[12][14][15]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[9][16]
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
-
Western Blot: Elute the immunoprecipitated protein and analyze by Western blot using an anti-ubiquitin antibody to detect the polyubiquitin chain on the target protein.[7]
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC in live cells.[17][18]
Protocol:
-
Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor).[17]
-
HaloTag® Labeling: Label the HaloTag®-E3 ligase fusion with a fluorescent ligand.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.[17]
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, with the peak representing the optimal concentration for complex formation.[17]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: The "Hook Effect": formation of unproductive binary complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. 三重複合体の形成 [promega.jp]
- 18. bmglabtech.com [bmglabtech.com]
overcoming off-target effects in Lenalidomide-based degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target effects in Lenalidomide-based degraders.
Frequently Asked Questions (FAQs)
Q1: My Lenalidomide-based PROTAC shows low or no degradation of my target protein. What are the common causes and how can I troubleshoot this?
A1: Lack of target degradation is a common issue. The underlying causes can be multifaceted, often related to the PROTAC's design or the experimental setup. Here’s a step-by-step troubleshooting guide:
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the PROTAC, and the Cereblon (CRBN) E3 ligase is crucial for degradation.[1]
-
Troubleshooting:
-
Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex.[2] An increase in the signal (e.g., FRET) with increasing PROTAC concentration indicates complex formation.[1]
-
Confirm Binary Engagement: Use assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is binding to both the target protein and CRBN individually within the cell.[2]
-
-
-
Poor Cell Permeability: PROTACs are often large molecules with suboptimal physicochemical properties that can hinder their ability to cross the cell membrane.[1][2]
-
Troubleshooting:
-
Optimize Linker: Modify the linker to improve properties like solubility and cell permeability. This can involve altering the length, and composition (e.g., using PEG or alkyl chains).[2][3][4][5] Hydrophilic linkers can increase solubility, while hydrophobic linkers may improve cell permeability.[5][6]
-
Prodrug Strategies: Employ prodrug strategies to mask polar groups and enhance cell uptake.[2]
-
-
-
Suboptimal Linker Design: The linker's length, composition, and attachment points are critical for the correct geometry of the ternary complex.[1][3]
-
Incorrect E3 Ligase or Ligand: The chosen E3 ligase (CRBN in this case) may not be expressed at sufficient levels in the target cells.
-
Troubleshooting:
-
-
Experimental Conditions: Cell health, passage number, and confluency can impact the ubiquitin-proteasome system's efficiency.[2]
Q2: I'm observing a "hook effect" with my Lenalidomide-based degrader. What is it and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2][7]
-
Mitigation Strategies:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the bell-shaped curve characteristic of the hook effect and determine the optimal concentration for maximal degradation.[1][2] It is recommended to test at lower concentrations, in the nanomolar to low micromolar range.[2]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that favor the formation of the ternary complex over binary complexes. This can be achieved by optimizing the linker and the binding moieties.[2]
-
Measure Ternary Complex Formation: Use biophysical assays (TR-FRET, SPR, ITC) to correlate the ternary complex formation with the degradation profile at different PROTAC concentrations.[2]
-
Q3: How can I identify and validate off-target effects of my Lenalidomide-based degrader?
A3: A multi-pronged approach is recommended for the unbiased identification and validation of off-target effects.[7][8]
-
Step 1: Global Proteomics for Unbiased Identification
-
Method: Utilize mass spectrometry (MS)-based quantitative proteomics to compare the abundance of thousands of proteins in cells treated with your degrader versus a vehicle control.[7][9][10] Shorter treatment times (< 6 hours) are recommended to focus on direct degradation events rather than downstream effects.[11]
-
Experimental Workflow:
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration and a higher concentration. Include vehicle and negative controls.[7]
-
Protein Extraction and Digestion: Extract the whole proteome and digest proteins into peptides.[8][9]
-
Labeling and MS Analysis: Use isobaric labeling (e.g., TMT or iTRAQ) for multiplexed quantitative analysis by LC-MS/MS.[8][12]
-
Data Analysis: Identify proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples. These are your potential off-targets.[8]
-
-
-
Step 2: Orthogonal Validation of Potential Off-Targets
-
Western Blotting: A widely used technique to confirm the degradation of specific proteins identified in the proteomics screen. Use validated antibodies against the potential off-target proteins.[7][8][13]
-
Targeted Protein Quantification: Use methods like In-Cell Western or ELISA for higher-throughput quantification of specific protein levels.[8]
-
-
Step 3: Confirming Direct Engagement with Off-Targets
-
Step 4: Distinguishing Direct vs. Downstream Effects
-
Transcriptomics (RNA-sequencing): Perform RNA-seq to determine if the changes in protein levels are due to protein degradation or transcriptional regulation.[7]
-
Q4: My Lenalidomide-based PROTAC is degrading known off-target zinc-finger proteins. How can I reduce this off-target activity?
A4: Pomalidomide and Lenalidomide are known to recruit and degrade certain zinc-finger (ZF) transcription factors.[7][19][20][21][22] This is a known liability of CRBN-recruiting degraders.
-
Strategies to Reduce Off-Target ZF Protein Degradation:
-
Modify the Lenalidomide Core:
-
C5 and C6 Position Modifications: Research has shown that modifications at the 5 and 6-positions of the phthalimide ring can significantly impact neosubstrate selectivity.[21][23][24][25] For example, introducing modifications of an appropriate size at the C5 position has been shown to reduce off-target ZF degradation.[21] Similarly, a 6-fluoro modification on lenalidomide has been demonstrated to enhance the selective degradation of anti-cancer targets like IKZF1/3 and CK1α while potentially reducing the degradation of other neosubstrates.[23][24][25]
-
-
Optimize the Linker: The linker's attachment point and composition can influence the presentation of the CRBN ligand and affect which neosubstrates are recruited. Systematic optimization of the linker can help steer the degrader away from unwanted off-targets.[2][3][4]
-
Change the E3 Ligase: If modifying the Lenalidomide-based recruiter is not feasible or successful, consider switching to a different E3 ligase (e.g., VHL) and its corresponding ligand, which will have a different set of endogenous substrates and off-target profiles.[2]
-
Troubleshooting Guides
Guide 1: Low or No Target Degradation
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | - Modify linker to improve physicochemical properties (e.g., adjust hydrophilicity/hydrophobicity).[2][5][6] - Employ prodrug strategies to mask polar groups.[2] - Perform cell permeability assays (e.g., PAMPA, Caco-2).[26] |
| Inefficient Ternary Complex Formation | - Conduct biophysical assays (TR-FRET, SPR, ITC) to measure ternary complex formation and stability.[2] - Confirm binary engagement with target and CRBN using CETSA or NanoBRET.[2] - Optimize linker length and composition.[3][4] |
| Suboptimal Linker | - Systematically vary linker length and attachment points.[3][4] - Experiment with different linker compositions (e.g., PEG, alkyl chains).[3][4][5] |
| Low E3 Ligase Expression | - Confirm CRBN expression in the target cell line via Western blot or qPCR.[1] - Consider using a cell line with higher endogenous CRBN expression. |
| Experimental Conditions | - Standardize cell culture conditions (passage number, confluency).[2] - Assess PROTAC stability in cell culture media.[2] |
Guide 2: Off-Target Effects Observed
| Problem | Troubleshooting Steps |
| Degradation of unintended proteins | - Perform global proteomics to identify all degraded proteins.[7][10] - Validate proteomics hits using Western blot.[7][8][13] - Confirm direct engagement with off-targets using CETSA.[7][14] |
| Degradation of known Lenalidomide neosubstrates (e.g., Zinc-Finger Proteins) | - Modify the Lenalidomide core at the C5 or C6 position to alter neosubstrate specificity.[21][23][24][25] - Systematically optimize the linker design.[2][3][4] - Consider switching to an alternative E3 ligase recruiter (e.g., a VHL ligand).[2] |
| Cell Toxicity | - Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration.[7] - Lower the PROTAC concentration if possible.[7] - Ensure the vehicle (e.g., DMSO) concentration is not toxic.[7] |
| Discrepancy between proteomics and Western blot data | - Consider differences in assay sensitivity.[7] - Confirm antibody specificity for Western blotting, potentially using knockout/knockdown cell lines.[7] |
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
-
Cell Culture and Treatment:
-
Culture a suitable cell line to ~70-80% confluency.
-
Treat cells with the Lenalidomide-based degrader at a predetermined optimal concentration and a higher concentration to assess dose-dependency.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind CRBN).[7]
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and digest the proteins into peptides using an appropriate enzyme like trypsin.[8]
-
-
Isobaric Labeling (TMT or iTRAQ):
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[8]
-
-
Data Analysis:
-
Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to controls are considered potential off-targets.[8]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Treatment and Heating:
-
Treat intact cells with the Lenalidomide-based degrader.
-
Heat the cells across a range of temperatures.[8]
-
-
Lysis and Protein Quantification:
-
Analysis:
-
The binding of the degrader can stabilize a protein, leading to a higher melting temperature.[8]
-
Analyze the amount of soluble protein at each temperature using Western blotting or other detection methods like AlphaLISA.[15][18] A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.
-
Visualizations
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Caption: Experimental workflow for off-target identification and validation.
Caption: Troubleshooting logic for lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempro-innovations.com [chempro-innovations.com]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. escholarship.org [escholarship.org]
- 12. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 13. biocompare.com [biocompare.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. labhoo.com [labhoo.com]
- 19. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 21. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve cell permeability of PROTAC molecules
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTAC molecules?
PROTACs are inherently large molecules, often with molecular weights (MW) exceeding 800 Da, and possess a high polar surface area (PSA). These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of small molecule drugs.[1][2] Consequently, many PROTACs exhibit poor passive diffusion across the lipid bilayer of the cell membrane, limiting their access to intracellular targets.[1][2]
Q2: What are the key physicochemical properties influencing PROTAC permeability?
Several physicochemical properties are critical determinants of PROTAC cell permeability:
-
Molecular Weight (MW): Higher MW is generally associated with lower permeability.[2]
-
Polar Surface Area (PSA): A large PSA can hinder passage through the nonpolar cell membrane.[2]
-
Lipophilicity (logP/logD): A balance is crucial. While some lipophilicity is needed to enter the cell membrane, excessive lipophilicity can lead to poor aqueous solubility and membrane retention.[3][4]
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs and HBAs increases polarity and reduces permeability.[3][4]
-
Rotatable Bonds: A high number of rotatable bonds can be entropically unfavorable for membrane crossing.[5]
Q3: How does the choice of E3 ligase ligand affect PROTAC permeability?
The E3 ligase ligand significantly influences the overall physicochemical properties of the PROTAC. Cereblon (CRBN)-based ligands are generally smaller and more "drug-like" than von Hippel-Lindau (VHL)-based ligands.[6] As a result, CRBN-recruiting PROTACs often have more favorable permeability profiles.[7] However, poor membrane permeability has been a noted limitation for some VHL-based PROTACs.[6]
Q4: What is the "chameleon effect" in the context of PROTAC permeability?
The "chameleon effect" describes the ability of some PROTACs to adopt different conformations depending on their environment.[8][9] In an aqueous environment, the PROTAC may expose its polar groups to maintain solubility. Upon approaching the cell membrane, it can fold into a more compact, less polar conformation by forming intramolecular hydrogen bonds, effectively shielding its polar surface area and facilitating passive diffusion across the lipid bilayer.[8][9] Linker design plays a crucial role in enabling this conformational flexibility.[10]
Troubleshooting Guide
Issue 1: My PROTAC shows potent biochemical activity (e.g., high binding affinity to the target and E3 ligase) but low cellular degradation activity.
-
Possible Cause: Poor cell permeability is a likely culprit. The PROTAC may not be reaching its intracellular target in sufficient concentrations.
-
Troubleshooting Steps:
-
Assess Permeability: Conduct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 assay for a more comprehensive assessment including active transport and efflux.[11]
-
Optimize the Linker:
-
Length and Flexibility: Systematically vary the linker length. Shorter linkers can reduce MW and PSA.[3][4] Flexible linkers (e.g., PEG-based) may facilitate the formation of intramolecular hydrogen bonds, leading to a more compact structure.[5]
-
Composition: Replace amide bonds in the linker with esters to reduce the number of hydrogen bond donors.[5] Incorporating rigid elements like piperazine or piperidine rings can sometimes improve permeability.[5][12]
-
-
Introduce Intramolecular Hydrogen Bonds: Design the PROTAC to favor a folded conformation in nonpolar environments. This can be achieved through strategic placement of hydrogen bond donors and acceptors in the linker and ligands.[10]
-
Prodrug Strategy: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC. This can improve permeability but will also increase the molecular weight.[5]
-
Issue 2: My PROTAC has very low aqueous solubility.
-
Possible Cause: High lipophilicity or a rigid, planar structure can lead to poor solubility, which in turn can limit permeability.
-
Troubleshooting Steps:
-
Introduce Polar Groups: Add polar functional groups to the linker, such as basic nitrogen atoms in aromatic rings or alkyl chains.[12]
-
Formulation Strategies: For in vivo studies, consider formulation approaches like amorphous solid dispersions or lipid-based formulations to improve solubility and absorption.[13][14]
-
Salt Forms: Explore different salt forms of the PROTAC to enhance solubility.[14]
-
Issue 3: The Caco-2 assay shows a high efflux ratio for my PROTAC.
-
Possible Cause: The PROTAC is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell.
-
Troubleshooting Steps:
-
Confirm with Inhibitors: Perform the Caco-2 assay in the presence of known efflux transporter inhibitors to see if permeability improves.
-
Structural Modification: Modify the PROTAC structure to reduce its recognition by efflux transporters. This often involves iterative medicinal chemistry efforts.
-
E3 Ligase Ligand Choice: The choice of E3 ligase ligand can influence efflux, so testing alternatives may be beneficial.[15]
-
Data Presentation
Table 1: Physicochemical Properties of Clinically Advanced CRBN-based PROTACs [7]
| Compound Name | Molecular Weight (Da) | logD (pH 7.4) | Chromatographic Polar Surface Area (ePSA) (Ų) |
| ARV-110 | 785 | 3.9 | 129 |
| ARV-471 | 711 | 3.5 | 114 |
| ARV-771 | 812 | 2.8 | 146 |
| CC-90009 | 761 | 1.1 | 142 |
| CFT7455 | 741 | 2.4 | 127 |
| KT-474 | 832 | 4.8 | 107 |
| NX-2127 | 958 | 2.6 | 134 |
| NX-5948 | 801 | 3.4 | 119 |
Table 2: Representative Permeability Data for PROTACs [3][4][15]
| PROTAC | Assay | Permeability Coefficient (Pₑ or Pₐₚₚ) (x 10⁻⁶ cm/s) | Efflux Ratio | Notes |
| MZ1 (VHL-based) | PAMPA | 0.6 | N/A | Demonstrates modest passive permeability. |
| PROTAC 14 (CRBN-based) | Caco-2 (A to B) | 1.7 | 8.4 | Highest measured A to B permeability in the study, but with a high efflux ratio. |
| PROTAC 20b (VHL-based) | Caco-2 (A to B) | 0.35 | ~1 | Low permeability with no significant efflux. |
| PROTAC 19 (Adamantyl degron) | PAMPA | 2.3 | N/A | Highest PAMPA permeability measured in the study, likely due to high lipophilicity. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[16][17]
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)[18]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (high and low permeability)
-
LC-MS/MS for analysis
Protocol:
-
Prepare Solutions: Dissolve the test PROTAC and controls in a suitable solvent (e.g., DMSO) and then dilute in PBS to the final desired concentration (e.g., 10 µM).[18]
-
Coat Donor Plate: Add 5 µL of the artificial membrane solution to the membrane of each well of the donor plate.[18]
-
Add Compounds: Add the PROTAC solutions to the donor plate wells and PBS to the acceptor plate wells.[18]
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate to create the "sandwich".[18]
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).[16][19]
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analysis: Quantify the concentration of the PROTAC in each sample using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability by modeling the human intestinal epithelium, including passive diffusion, active transport, and efflux.[20][21]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24- or 96-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Protocol:
-
Cell Culture: Seed Caco-2 cells on the Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[20]
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare for Assay: Wash the cell monolayers with transport buffer.
-
Bidirectional Permeability:
-
Apical to Basolateral (A to B): Add the PROTAC solution to the apical (top) chamber and transport buffer to the basolateral (bottom) chamber.
-
Basolateral to Apical (B to A): Add the PROTAC solution to the basolateral chamber and transport buffer to the apical chamber.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
Sample Collection: Collect samples from both the donor and receiver chambers at the end of the incubation period.
-
Analysis: Determine the concentration of the PROTAC in the samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both A to B and B to A directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests active efflux.
Visualizations
Caption: The mechanism of action for a PROTAC molecule.
Caption: A troubleshooting workflow for low PROTAC cellular activity.
Caption: The "chameleon effect" of PROTACs facilitating cell permeability.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 7. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 13. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 17. PAMPA | Evotec [evotec.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 21. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
Technical Support Center: Addressing Ternary Complex Instability in PROTAC Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) in PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ternary complex, and why is its stability crucial for PROTAC efficacy?
A1: The ternary complex is the key intermediate species in the PROTAC mechanism, consisting of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1] Its formation is the critical first step that brings the E3 ligase into proximity with the target protein, facilitating the transfer of ubiquitin and subsequent degradation of the target by the proteasome.[2] The stability of this complex is paramount as it directly influences the efficiency and rate of target ubiquitination and degradation.[3] A stable and long-lived ternary complex allows for multiple ubiquitination events, leading to more profound and sustained protein degradation.[][5]
Q2: What is cooperativity in the context of PROTACs, and how is it measured?
A2: Cooperativity (α) is a measure of how the binding of one protein partner (either the target protein or the E3 ligase) to the PROTAC influences the binding of the other. Positive cooperativity (α > 1) indicates that the formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding affinity for the target protein, leading to a more stable ternary complex.[6] Conversely, negative cooperativity (α < 1) suggests that the formation of the binary complex hinders the binding of the second protein. Cooperativity is a key factor in the efficiency of ternary complex formation.[6]
It is typically measured using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) by comparing the binding affinity of the PROTAC to one protein in the absence (binary KD) and presence (ternary KD) of the other protein. The cooperativity factor is calculated as α = KDbinary / KDternary.[7][8]
Q3: What is the "hook effect" and how can it be mitigated?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where at high concentrations, the PROTAC paradoxically leads to a decrease in ternary complex formation and subsequent target degradation.[9][10] This occurs because the excess PROTAC saturates both the target protein and the E3 ligase, forming unproductive binary complexes that prevent the formation of the productive ternary complex.[11][12]
Mitigation Strategies:
-
Dose-Response Curve: Perform experiments across a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to characterize the bell-shaped curve typical of the hook effect.[11]
-
Enhance Cooperativity: Designing PROTACs with high positive cooperativity can stabilize the ternary complex over the binary ones, thus reducing the hook effect.[10]
-
Optimize Linker: The length and composition of the linker can be modified to improve the geometry and stability of the ternary complex.[12]
Q4: Can a PROTAC with weak binding affinity for the target protein still be an effective degrader?
A4: Yes. PROTACs operate in an "event-driven" rather than "occupancy-driven" manner.[] This means that high binding affinity to the target protein is not always a prerequisite for effective degradation. A PROTAC with weaker binary affinity can still be a potent degrader if it efficiently forms a stable and productive ternary complex, leading to successful ubiquitination.[]
Q5: My in vitro and in-cell assay results for ternary complex formation are inconsistent. What could be the reason?
A5: Discrepancies between in vitro and in-cell assays are common and can arise from several factors. The cellular environment is significantly more complex, with factors such as endogenous protein concentrations, post-translational modifications, and the presence of other interacting molecules that are absent in a purified in vitro system.[8] Additionally, cell permeability and stability of the PROTAC can significantly impact its effectiveness in a cellular context. Live-cell assays like NanoBRET™ are crucial for confirming ternary complex formation within a physiological environment.[13]
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC experiments related to ternary complex instability.
| Problem | Possible Cause | Recommended Solution |
| No or low target protein degradation observed | Inefficient ternary complex formation: The PROTAC may not effectively bring the target protein and E3 ligase together.[11] | - Assess binary binding: Confirm that the PROTAC binds to both the target protein and the E3 ligase individually using biophysical assays (e.g., SPR, ITC).- Optimize PROTAC concentration: Perform a dose-response experiment to find the optimal concentration for ternary complex formation.[8]- Modify the linker: Synthesize and test PROTACs with different linker lengths and compositions to improve ternary complex stability.[3] |
| Unproductive ternary complex geometry: The formed ternary complex may not be in a conformation that allows for efficient ubiquitination of the target protein.[11] | - Redesign the linker: Altering the linker attachment points or composition can change the relative orientation of the target protein and E3 ligase.[11]- Structural analysis: If possible, obtain a crystal structure of the ternary complex to guide rational design.[14] | |
| Low expression of target protein or E3 ligase: Insufficient levels of either protein in the cell line can limit ternary complex formation.[8] | - Verify protein expression: Use Western Blotting to confirm the expression levels of both the target protein and the E3 ligase in your cell model.[8] | |
| A "hook effect" is observed in the dose-response curve | High PROTAC concentration: Excess PROTAC leads to the formation of unproductive binary complexes.[15] | - Extend the concentration range: Test a wider range of PROTAC concentrations, including lower concentrations, to identify the optimal window for degradation.[12]- Enhance cooperativity: Design PROTACs with linkers that promote favorable protein-protein interactions within the ternary complex.[12] |
| Negative cooperativity observed in biophysical assays | Steric hindrance or unfavorable interactions: The PROTAC and the first protein it binds to may sterically clash with or create an unfavorable binding surface for the second protein. | - While not ideal, PROTACs with negative cooperativity can still be effective degraders. Focus on cellular degradation assays to determine efficacy.- Linker optimization: Experiment with different linker types and lengths to potentially overcome the negative cooperativity. |
| Low signal-to-noise ratio in proximity assays (e.g., AlphaLISA, FRET) | Suboptimal reagent concentrations: Incorrect concentrations of proteins, beads, or antibodies can lead to poor signal. | - Titrate reagents: Systematically titrate the concentrations of all assay components (target protein, E3 ligase, donor/acceptor beads, antibodies) to find the optimal ratio.[7] |
| Incompatible buffer conditions: The assay buffer may be interfering with the binding interactions. | - Optimize buffer composition: Test different buffer conditions (pH, salt concentration, detergents) to improve assay performance. |
Quantitative Data Summary
The following tables summarize key quantitative data from various biophysical assays used to characterize PROTAC-induced ternary complexes.
Table 1: Example Binary and Ternary Binding Affinities (KD) and Cooperativity (α) for PROTAC MZ1
| Interaction | Assay | KD (nM) | Cooperativity (α) |
| MZ1 + VHL | SPR | 29 | - |
| MZ1 + VHL | ITC | 66 | - |
| MZ1 + Brd4BD2 | SPR | 1 | - |
| MZ1 + Brd4BD2 | ITC | 4 | - |
| VHL + (MZ1 + Brd4BD2) | SPR | 1 | 26 |
| VHL + (MZ1 + Brd4BD2) | ITC | 4 | 15 |
Data compiled from multiple sources.
Table 2: Comparison of Biophysical Assays for Ternary Complex Analysis
| Assay | Information Provided | Throughput | Sample Consumption | Key Advantage |
| SPR | Kinetics (kon, koff), Affinity (KD), Cooperativity | Medium-High | Low | Real-time, label-free kinetic data. |
| ITC | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | Low | High | Gold standard for thermodynamic characterization. |
| BLI | Kinetics (kon, koff), Affinity (KD) | High | Low | Higher throughput than SPR. |
| AlphaLISA | Proximity-based detection of complex formation | High | Low | Homogeneous, no-wash assay format. |
| TR-FRET | Proximity-based detection, can be used for kinetics | High | Low | Sensitive and robust for HTS.[9] |
| NanoBRET™ | Ternary complex formation in live cells | High | Low | Provides data in a physiological context. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine the cooperativity factor.
Materials:
-
SPR instrument and sensor chips (e.g., Biacore™ with a CM5 or SA chip)
-
Purified, biotinylated E3 ligase
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to an appropriate response level.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of PROTAC dilutions in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and binary dissociation constant (KDbinary).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor using the formula: α = KDbinary / KDternary.
Note: For ternary complex analysis, single-cycle kinetics may be preferable to multi-cycle kinetics to avoid potential surface regeneration issues.[7]
Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
Objective: To determine the thermodynamic parameters (ΔH, ΔS), binding affinity (KD), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified target protein
-
PROTAC of interest
-
Dialysis buffer
Protocol:
-
Buffer Matching: Ensure all proteins and the PROTAC are in an identical, well-matched buffer to minimize heats of dilution.
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration and analyze the data using a one-site binding model to determine KD1.
-
-
Binary Titration (PROTAC into Target Protein):
-
Repeat the process in step 2 with the target protein in the cell to determine KD2.
-
-
Ternary Titration (PROTAC into E3 Ligase + Target Protein):
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. The target protein concentration should be in excess to ensure all E3 ligase is in a binary complex.
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration and analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor: α = KD1 / KD,ternary.
NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To detect and characterize ternary complex formation in a live-cell environment.
Materials:
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase.
-
Mammalian cells (e.g., HEK293T)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
Protocol:
-
Cell Transfection: Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors and plate in a white, 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells and incubate for the desired time.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.[7]
Visualizations
The following diagrams illustrate key concepts and workflows related to PROTAC ternary complex formation.
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. tandfonline.com [tandfonline.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. aragen.com [aragen.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selvita.com [selvita.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. SLAS2024 [slas2024.eventscribe.net]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
PROTAC Synthesis Technical Support Center: Minimizing Side Reactions
Welcome to the PROTAC Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize side reactions during the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of side reactions in PROTAC synthesis?
Side reactions in PROTAC synthesis can arise from several sources due to the multi-step nature of the process and the complexity of the molecules involved.[1][2] Key areas where side reactions are prevalent include the coupling reactions to connect the warhead, linker, and E3 ligase ligand, as well as the manipulation of protecting groups. For instance, in commonly used amide coupling reactions, incomplete activation of the carboxylic acid or the presence of moisture can lead to unwanted byproducts.[3] Similarly, in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira, side reactions such as homo-coupling of the starting materials or dehalogenation of the aryl halide can occur, reducing the yield of the desired PROTAC.[4][5] The choice and removal of protecting groups also need to be carefully managed to avoid unintended reactions on other functional groups within the PROTAC molecule.[6][7]
Q2: How can I minimize side reactions during amide bond formation?
Amide bond formation is a cornerstone of PROTAC synthesis, and minimizing side reactions is crucial for a successful outcome.[8] One common issue is the racemization of amino acid components, which can be mitigated by using appropriate coupling reagents like HATU or HOBt in combination with carbodiimides.[3] To prevent the formation of byproducts from unreacted starting materials, it is important to use a slight excess of the amine component and ensure the complete activation of the carboxylic acid.[8][9] The reaction should be carried out under anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. The choice of base is also critical; a non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred to avoid unwanted side reactions.[5] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[10]
Q3: What are typical side reactions in Suzuki-Miyaura and Sonogashira couplings, and how can they be avoided?
In Suzuki-Miyaura coupling, common side reactions include the homo-coupling of the boronic acid or aryl halide, and protodeborylation of the boronic acid. To minimize these, it is important to use a well-defined palladium catalyst and ligand system, and to thoroughly degas the reaction mixture to remove oxygen, which can promote homo-coupling. The choice of base and solvent system is also critical for an efficient reaction.[11]
In Sonogashira coupling, a major side reaction is the Glaser coupling, which is the homo-coupling of the terminal alkyne.[5][12] This can be minimized by using a copper(I) co-catalyst and ensuring the reaction is run under inert conditions. Running the reaction at room temperature when possible can also reduce the likelihood of side reactions that are more prevalent at higher temperatures.[13]
Q4: How does "click chemistry" help in reducing side reactions during PROTAC synthesis?
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction that can significantly reduce the formation of side products in PROTAC synthesis.[14][] This reaction is bio-orthogonal, meaning it does not interfere with most other functional groups present in the complex molecules of the warhead and E3 ligase ligand.[16] This high degree of specificity allows for the final conjugation step to be performed late in the synthesis with minimal need for protecting groups on other parts of the molecule.[1] The reaction conditions are typically mild, often proceeding at room temperature in aqueous solutions, which further minimizes the potential for side reactions.[13] To ensure high efficiency, it is important to use a copper(I) source, often generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate, and a stabilizing ligand for the copper.[14]
Troubleshooting Guides for Common Coupling Reactions
This section provides specific troubleshooting advice for common coupling reactions encountered in PROTAC synthesis.
Amide Coupling
| Observed Issue | Potential Cause | Troubleshooting Strategy |
| Low yield of desired PROTAC | Incomplete reaction | - Increase reaction time and monitor by TLC/LC-MS.- Use a slight excess (1.1-1.2 equivalents) of the amine component.- Ensure efficient stirring. |
| Hydrolysis of activated ester | - Use anhydrous solvents (e.g., dry DMF, DCM).- Perform the reaction under an inert atmosphere (e.g., nitrogen, argon). | |
| Poor solubility of starting materials | - Use a co-solvent to improve solubility.- Gently warm the reaction mixture. | |
| Presence of multiple unidentified spots on TLC/LC-MS | Racemization of chiral centers | - Use coupling reagents known to suppress racemization (e.g., HATU, HOBt).- Avoid strong bases and high temperatures. |
| Side reactions with other functional groups | - Use appropriate protecting groups for sensitive functionalities.- Choose a milder coupling reagent. | |
| Starting material remains unreacted | Inefficient activation of carboxylic acid | - Use a more potent coupling reagent (e.g., HATU, COMU).- Ensure the coupling reagent is not degraded. |
| Steric hindrance | - Increase the reaction temperature.- Use a less sterically hindered coupling reagent. |
Suzuki-Miyaura Coupling
| Observed Issue | Potential Cause | Troubleshooting Strategy |
| Formation of homo-coupled byproduct (Ar-Ar) | Presence of oxygen | - Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon).- Use fresh, high-purity reagents. |
| Inappropriate catalyst/ligand | - Screen different palladium catalysts and phosphine ligands. | |
| Formation of dehalogenated byproduct | Presence of a hydrogen source | - Use anhydrous solvents.- Ensure the base is not a source of hydrogen. |
| Low conversion of aryl halide | Inactive catalyst | - Use a pre-catalyst that is readily activated to Pd(0).- Ensure the phosphine ligand is not oxidized. |
| Poor choice of base | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
Sonogashira Coupling
| Observed Issue | Potential Cause | Troubleshooting Strategy |
| Formation of alkyne homo-coupling (Glaser coupling) byproduct | Presence of oxygen | - Run the reaction under a strict inert atmosphere. |
| Inappropriate ratio of copper co-catalyst | - Optimize the amount of Cu(I) co-catalyst. | |
| Low yield of the desired product | Inactive palladium catalyst | - Use a fresh palladium catalyst and ligand. |
| Decomposition of the terminal alkyne | - Avoid high reaction temperatures.- Use a mild base. |
Quantitative Data Summary
The following table provides a summary of recommended reaction conditions to minimize side reactions in common PROTAC synthesis coupling reactions. These are general guidelines and may require optimization for specific substrates.
| Reaction Type | Reagent | Typical Stoichiometry (vs. Limiting Reagent) | Recommended Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Amide Coupling | Carboxylic Acid | 1.0 eq | Anhydrous DMF or DCM | 0 - 40 | 2 - 24 |
| Amine | 1.1 - 1.5 eq | ||||
| Coupling Reagent (e.g., HATU) | 1.1 - 1.5 eq | ||||
| Base (e.g., DIPEA) | 2.0 - 4.0 eq | ||||
| Suzuki-Miyaura Coupling | Aryl Halide | 1.0 eq | Dioxane/H₂O, Toluene, DMF | 80 - 110 | 12 - 24 |
| Boronic Acid/Ester | 1.2 - 2.0 eq | ||||
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.10 eq | ||||
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 eq | ||||
| Sonogashira Coupling | Aryl Halide | 1.0 eq | THF, DMF, Toluene | 25 - 80 | 4 - 16 |
| Terminal Alkyne | 1.2 - 1.5 eq | ||||
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 eq | ||||
| Copper(I) Co-catalyst (e.g., CuI) | 0.02 - 0.10 eq | ||||
| Base (e.g., Et₃N, DIPEA) | 2.0 - 5.0 eq | ||||
| Click Chemistry (CuAAC) | Azide | 1.0 eq | t-BuOH/H₂O, DMSO | 25 | 1 - 12 |
| Alkyne | 1.0 - 1.2 eq | ||||
| CuSO₄·5H₂O | 0.1 - 0.2 eq | ||||
| Sodium Ascorbate | 0.2 - 0.5 eq |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add the amine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), boronic acid (1.5 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and degas by evacuating and backfilling with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-18 hours).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.[10][17]
Protocol 3: Purification of PROTACs using Flash Chromatography and HPLC
Due to the often-polar nature and high molecular weight of PROTACs, a two-step purification process is frequently necessary.
-
Flash Chromatography (Initial Purification):
-
Stationary Phase: Use normal-phase silica gel for less polar PROTACs or reversed-phase silica (e.g., C18) for more polar compounds.
-
Mobile Phase: For normal-phase, use a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or DCM). For reversed-phase, use a gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DMF and load it onto the column. Run the gradient and collect fractions, monitoring by TLC or UV detection. Combine fractions containing the product and evaporate the solvent.[18][19]
-
-
Preparative HPLC (Final Purification):
-
Column: Select a reversed-phase column (e.g., C18) with a suitable particle size and dimensions for the amount of material to be purified.
-
Mobile Phase: Use a gradient of HPLC-grade acetonitrile or methanol in water with 0.1% TFA or formic acid.
-
Procedure: Dissolve the partially purified product from flash chromatography in a suitable solvent (e.g., DMSO or DMF). Inject the solution onto the HPLC system. Collect the peak corresponding to the desired PROTAC.
-
Post-Purification: Lyophilize the collected fractions to remove the mobile phase and obtain the pure PROTAC as a solid.[18][20]
-
Visualizations
Caption: A generalized workflow for the synthesis, purification, and analysis of PROTACs.
Caption: A decision tree for troubleshooting common issues in PROTAC synthesis.
Caption: Common side reactions observed during Suzuki-Miyaura cross-coupling in PROTAC synthesis.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. biotage.com [biotage.com]
- 20. Flash and Prep-HPLC purification : Demonstration [blog.interchim.com]
Technical Support Center: Refining Purification Methods for PROTACs with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers.
Troubleshooting Guide
The purification of PROTACs with PEG linkers can be challenging due to their hybrid nature, combining the characteristics of small molecules and biologics.[1][2] This guide addresses common issues encountered during the purification process.
Common Purification Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified PROTAC | Incomplete Reaction: The synthesis reaction did not go to completion. | Optimize reaction conditions such as stoichiometry, reaction time, and temperature.[1] |
| Product Precipitation: The PROTAC is not fully soluble in the purification buffers. | Ensure the PROTAC is fully solubilized in the vehicle (e.g., DMSO) before dilution.[3] Add solubilizing agents like isopropanol (e.g., 5%) to the mobile phase.[4] | |
| Non-Specific Binding: The PROTAC adheres to chromatography columns or labware.[5] | Use low-binding materials for all containers.[5] Consider adding a desorbent like Triton X-100 to the mobile phase to block non-specific binding sites.[5] | |
| Co-elution of Impurities | Similar Physicochemical Properties: Impurities such as unreacted starting materials or byproducts have similar retention times to the desired PROTAC.[1] | Optimize the chromatographic gradient to improve resolution.[1] Consider using a different stationary phase (e.g., C4, C8, or C18 for RP-HPLC).[1] Employ orthogonal purification methods (e.g., SEC followed by RP-HPLC). |
| Presence of PEG-Related Impurities: Excess PEGylating reagent or PEG-related byproducts are present.[1] | Utilize Size-Exclusion Chromatography (SEC) as an initial step to separate based on size.[1][] | |
| Poor Peak Shape in Chromatography | Compound Aggregation: The PROTAC molecules are clumping together. | See the "Product Aggregation" section in the FAQs. |
| Multiple Chiral Centers: The presence of multiple chiral centers can lead to peak splitting.[5] | Adjust the mobile phase composition and gradient to optimize the peak shape.[5] | |
| Column Overload: Too much sample has been loaded onto the column. | Reduce the amount of sample injected onto the column. | |
| Product Aggregation | Hydrophobic Interactions: The hydrophobic nature of the PROTAC can lead to aggregation. | Add organic solvents or detergents to the buffer to disrupt hydrophobic interactions.[4] Optimize the pH and salt concentration of the buffers.[4] |
Impact of PEG Linkers on PROTAC Properties
The length and composition of the PEG linker significantly influence the physicochemical properties and biological activity of a PROTAC.[7][]
Illustrative Impact of PEG Linker Length on Physicochemical Properties
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-1 | 4-unit PEG | ~950 | 50 | 1.5 |
| PROTAC-2 | 8-unit PEG | ~1150 | 150 | 1.0 |
| PROTAC-3 | 12-unit PEG | ~1350 | 300 | 0.5 |
Note: This table presents illustrative data based on general trends. Actual values will vary depending on the specific PROTAC molecule.
Illustrative Impact of PEG Linker Length on Biological Activity
| PROTAC | Linker Composition | Target Degradation (DC₅₀, nM) | Ternary Complex Formation (Kᴅ, nM) |
| PROTAC-A | 3-unit PEG | 100 | 500 |
| PROTAC-B | 6-unit PEG | 25 | 150 |
| PROTAC-C | 9-unit PEG | 75 | 400 |
Note: This table presents illustrative data based on general trends. Optimal linker length is highly dependent on the specific target and E3 ligase.[]
Frequently Asked Questions (FAQs)
Q1: Why is the purification of PROTACs with PEG linkers so challenging?
A1: The purification of these molecules is complex due to their large molecular weight and the physicochemical properties conferred by the PEG linker.[1] The PEG chain can increase solubility but also mask the properties typically used for separation, making it difficult to distinguish the desired PROTAC from unreacted starting materials and other PEGylated species.[1]
Q2: What are the common impurities found after PROTAC synthesis with PEG linkers?
A2: Common impurities include unreacted PROTAC starting materials, excess PEGylating reagent, and byproducts from the PEGylation reaction.[1] Additionally, the reaction can produce a mixture of PROTACs with varying numbers of PEG chains attached.[1]
Q3: Which chromatographic techniques are most effective for purifying these PROTACs?
A3: A multi-step approach is often necessary.[1]
-
Size-Exclusion Chromatography (SEC): This is frequently used as an initial step to separate the larger PEGylated PROTAC from smaller unreacted molecules and byproducts.[1][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used for high-resolution separation of the target PROTAC from closely related impurities.[1][9]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on charge and can be effective if the PROTAC has a net charge.[][10]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can be a useful orthogonal technique to IEX and SEC.[][10]
Q4: How can I confirm the purity and identity of my final PROTAC product?
A4: A combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and structure of the PROTAC.[7] Analytical RP-HPLC with UV detection can be used to assess purity.
Q5: I'm observing a "hook effect" in my biological assays. Could this be related to purification?
A5: While the hook effect is a biological phenomenon where target degradation decreases at high PROTAC concentrations, impurities can exacerbate it.[11] Poorly purified PROTACs may contain species that disrupt the formation of a productive ternary complex. To investigate this, perform a wide dose-response experiment with your purified PROTAC.[11]
Experimental Workflows and Protocols
General Purification Workflow
Caption: A general workflow for the purification of PROTACs with PEG linkers.
Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting low purity issues.
Detailed Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.[1]
-
Column: A C4, C8, or C18 column is typically used.[1]
-
Mobile Phases:
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.[1]
-
Inject the sample, ensuring it is fully dissolved.
-
Elute the product using a linear gradient of Mobile Phase B.[1]
-
Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm).
-
Collect fractions containing the desired product.[1]
-
Analyze fractions for purity and pool the appropriate fractions.
-
Lyophilize the pooled fractions to obtain the purified PROTAC.
-
Size-Exclusion Chromatography (SEC)
-
Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.[1]
-
Column: Choose a column with a fractionation range appropriate for the molecular weight of your PROTAC.
-
Mobile Phase: A buffer in which your PROTAC is stable and soluble (e.g., phosphate-buffered saline (PBS) or ammonium bicarbonate).
-
Procedure:
-
Equilibrate the column with the chosen mobile phase.
-
Inject the sample onto the column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile with a UV detector.
-
Collect fractions based on the elution volume. Larger molecules will elute first.[]
-
Analyze the collected fractions to identify those containing the purified PROTAC.
-
Hydrophobic Interaction Chromatography (HIC)
-
Objective: To separate PROTACs and their impurities based on differences in hydrophobicity.[]
-
Column: Select a HIC column with a suitable stationary phase (e.g., phenyl, butyl, or octyl).
-
Mobile Phases:
-
Binding Buffer (Buffer A): High salt concentration buffer (e.g., 1-2 M ammonium sulfate in a phosphate buffer).
-
Elution Buffer (Buffer B): Low salt concentration buffer (e.g., phosphate buffer without ammonium sulfate).
-
-
Procedure:
-
Equilibrate the column with Binding Buffer.
-
Adjust the salt concentration of the sample to match the Binding Buffer and load it onto the column.
-
Wash the column with Binding Buffer to remove unbound impurities.
-
Elute the bound molecules using a decreasing salt gradient (from Buffer A to Buffer B). More hydrophobic molecules will elute at lower salt concentrations.
-
Collect and analyze fractions for the presence of the desired PROTAC.
-
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 9. Top 9 methods for protein purification [uhplcslab.com]
- 10. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Bioconjugation of Azido-Functionalized Compounds
Welcome to the technical support center for the bioconjugation of azido-functionalized compounds. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Topic: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: My CuAAC reaction has a low or no yield. What are the common causes and how can I troubleshoot this?
A1: Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can stem from several factors:
-
Catalyst Inactivity: The active catalyst for the reaction is Cu(I). This species can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.[1]
-
Troubleshooting:
-
Prepare fresh solutions of the reducing agent (e.g., sodium ascorbate) for each reaction.
-
Degas all buffers and solvent systems prior to use.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
-
Poor Reagent Quality: Degradation of the azide or alkyne starting materials can prevent the reaction from proceeding.[1] The purity of solvents and other reagents is also crucial.[1] Azides, in particular, can be unstable and should be stored properly.[1]
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction.[1] Additionally, some substrates may contain functional groups that can chelate the copper catalyst, rendering it inactive.[1]
-
Troubleshooting:
-
If steric hindrance is suspected, consider using a longer linker to distance the reactive groups from the bulk of the molecule.[3]
-
If your biomolecule has chelating moieties, the use of a copper-stabilizing ligand is essential.
-
-
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all lead to poor yields.[1] The optimal pH for reactions with N-hydroxysuccinimidyl (NHS) esters to introduce azides is typically between 7 and 9.[3]
-
Troubleshooting:
-
Optimize the reaction conditions by screening different solvents, pH values, and temperatures.[4] A common solvent system is a mixture of t-BuOH and water.[5]
-
Ensure that amine-containing buffers such as Tris are not used during the NHS ester labeling step, as they will compete with the reaction.[6][7]
-
-
Q2: I am observing side reactions in my CuAAC bioconjugation. What are the most common ones and how can they be minimized?
A2: The most prevalent side reactions include:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen, forming a diyne byproduct.[1]
-
Minimization: Maintain anaerobic conditions by degassing solutions and using an inert atmosphere. Ensure a sufficient amount of reducing agent is present to keep the copper in the Cu(I) state.
-
-
Oxidative Damage to Biomolecules: In bioconjugation reactions, reactive oxygen species (ROS) can be generated by the Cu(I)/Cu(II) redox cycle in the presence of oxygen and a reducing agent.[2][8] This can lead to the oxidation of sensitive amino acid residues (e.g., cysteine, methionine, histidine) or even cleavage of the biomolecule.[1]
-
Azide Reduction: The azide group can be reduced to an amine, particularly in the presence of certain reducing agents like phosphines (Staudinger reduction) or under harsh conditions.[9][10][11] While sodium ascorbate is the reductant of choice for in situ generation of Cu(I), other reducing agents like TCEP can reduce azides.[12]
-
Minimization: Use the recommended reducing agent (sodium ascorbate) for CuAAC. If your protocol requires the use of other reducing agents for purposes like disulfide bond reduction, ensure they are compatible with the azide group or perform the steps sequentially with purification in between.
-
Q3: How do I choose the right ligand for my CuAAC reaction?
A3: The choice of a ligand is critical for stabilizing the Cu(I) catalyst, which in turn accelerates the reaction rate and prevents side reactions like oxidation of the biomolecule.[1][13] A commonly used and effective ligand for bioconjugation is THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). It is highly water-soluble and efficiently protects the copper catalyst.[8] For reactions in organic solvents, other ligands might be more suitable.[13]
Topic: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q4: My SPAAC reaction is slow or incomplete. What can I do to improve the reaction efficiency?
A4: While SPAAC avoids the use of a cytotoxic copper catalyst, its reaction kinetics are highly dependent on the structure of the cyclooctyne.
-
Cyclooctyne Reactivity: The driving force for the reaction is the ring strain of the cyclooctyne.[14][15] Different cyclooctyne derivatives have vastly different reaction rates.
-
Troubleshooting:
-
Consider using a more reactive cyclooctyne derivative. For example, dibenzocyclooctynes (DBCO) or bicyclo[6.1.0]nonyne (BCN) are known for their high reactivity.[14]
-
-
-
Steric Hindrance: As with CuAAC, steric hindrance around the azide or alkyne can slow down the reaction.
-
Troubleshooting:
-
Incorporate a PEG or hydrocarbon spacer in your linker to reduce steric hindrance.[3]
-
-
-
Reagent Stability: Ensure that your azide-functionalized molecule and your cyclooctyne reagent are stable under the reaction and storage conditions.
Topic: General Troubleshooting
Q5: I am having difficulty purifying my bioconjugate. What are the best practices?
A5: Purification is a critical step to remove unreacted biomolecules, excess labeling reagents, and byproducts.
-
Removal of Small Molecules: To remove unreacted azide or alkyne reagents, catalysts, and ligands, several methods can be employed:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a very common and effective method for separating the larger bioconjugate from smaller molecules.[6][16][17]
-
Dialysis: This is a gentle method suitable for large biomolecules, but it can be slow and may not be effective for removing all traces of copper.[1]
-
Tangential Flow Filtration (TFF): This is a scalable method that can be used for both purification and formulation of bioconjugates.[18][19]
-
-
Removal of Unreacted Biomolecules: If the conjugation reaction did not go to completion, you will have a mixture of labeled and unlabeled biomolecules.
-
Persistent Copper Contamination: Residual copper from CuAAC reactions can be problematic.
Q6: My bioconjugate is aggregating or precipitating. How can I prevent this?
A6: Aggregation can be caused by several factors, including changes in the protein's surface properties after conjugation, suboptimal buffer conditions, or high protein concentration.[17]
-
Troubleshooting:
-
Optimize Reagent-to-Protein Ratio: Perform a titration to find the optimal molar excess of the labeling reagent. A lower degree of labeling is less likely to cause aggregation.[17]
-
Control Reaction Conditions: Add the labeling reagent slowly to the protein solution with gentle mixing to avoid localized high concentrations.[17] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[17]
-
Buffer Composition: Ensure the pH of the buffer is appropriate for your protein's stability.[17] The addition of stabilizing excipients like glycerol, arginine, or non-ionic detergents can help maintain protein solubility.[17]
-
Protein Concentration: Perform the conjugation reaction at a lower protein concentration.[17]
-
Data Presentation
Table 1: Typical Reaction Parameters for CuAAC Bioconjugation
| Parameter | Recommended Range | Notes |
| Azide Compound | 1.0 eq | --- |
| Alkyne Compound | 1.0 - 50 eq | Molar excess depends on the specific substrates and desired degree of labeling.[16] |
| Copper Source (e.g., CuSO₄·5H₂O) | 0.01 - 0.05 eq (for small molecules)[5] 1-2 mM (for proteins)[16] | --- |
| Reducing Agent (e.g., Sodium Ascorbate) | 0.2 - 1.0 eq (for small molecules)[5] 5-10 mM (TCEP for antibody reduction, not for Cu(I) generation)[16] | Prepare fresh.[5] |
| Ligand (e.g., THPTA) | 0.25 - 0.5 eq (relative to copper)[5] 5 eq (relative to copper)[16] | Crucial for protecting the catalyst and biomolecule. |
| Solvent System | t-BuOH/H₂O (1:1)[5] Aqueous buffer (e.g., PBS)[6][16] | Ensure buffer is free of primary amines if using NHS esters.[6][16] |
| Temperature | Room Temperature | [5][16] |
| Reaction Time | 1 - 4 hours | Monitor progress by TLC, HPLC, or mass spectrometry.[5][16] |
Table 2: Analytical Techniques for Bioconjugate Characterization
| Technique | Information Provided | Reference |
| Mass Spectrometry (MS) | Confirms successful conjugation, determines degree of labeling. | [6][22] |
| SDS-PAGE | Visualizes shift in molecular weight upon conjugation. | [20][23][24] |
| Size-Exclusion Chromatography (SEC) | Assesses purity and detects aggregation. | [17][25] |
| Hydrophobic Interaction Chromatography (HIC) | Separates species with different drug-to-antibody ratios (DAR). | [20] |
| UV-Vis Spectroscopy | Can quantify the degree of labeling if the attached molecule has a distinct absorbance. | [22][26] |
| Dynamic Light Scattering (DLS) | Detects the presence of aggregates. | [17] |
| ELISA | Can determine the concentration of unconjugated drug or assess binding activity. | [20][22] |
Experimental Protocols
Protocol 1: Azide-Functionalization of a Protein using an NHS Ester
This protocol describes the introduction of azide groups onto a protein via reaction with primary amines (N-terminus and lysine residues).[6][16]
-
Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5) at a concentration of 1-10 mg/mL.[16]
-
Reagent Preparation: Immediately before use, prepare a 10-50 mM stock solution of an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS Ester) in anhydrous DMSO or DMF.[6][16]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.[16] Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[16]
-
Purification: Remove the excess, unreacted NHS ester using a desalting column or by dialysis against the reaction buffer.[6][16]
-
Characterization: Determine the protein concentration and, if desired, the degree of labeling by mass spectrometry.[6]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Protein
This protocol describes the conjugation of an alkyne-containing molecule to an azide-functionalized protein.[16]
-
Reagent Preparation:
-
Azide-Modified Protein: Use the purified protein from Protocol 1.
-
Alkyne Stock Solution: Prepare a 10-50 mM stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO).
-
Catalyst Premix: Prepare a 50 mM solution of CuSO₄ and a 250 mM solution of THPTA in water.[16]
-
Reducing Agent: Prepare a fresh 500 mM solution of sodium ascorbate in water.
-
-
Click Reaction:
-
To the azide-modified protein solution, add the alkyne-modified molecule to a final concentration of 10- to 50-fold molar excess over the protein.[16]
-
Add the CuSO₄/THPTA premix to a final concentration of 1-2 mM copper.[16]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction for 1-2 hours at room temperature.[16]
-
-
Purification: Remove the excess alkyne and catalyst components by size-exclusion chromatography or dialysis.[16]
-
Characterization: Analyze the final conjugate using techniques like SDS-PAGE and mass spectrometry to confirm successful conjugation and purity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Conjugation Troubleshooting [bio-techne.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. jcmarot.com [jcmarot.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. lonza.com [lonza.com]
- 19. Advanced Bioconjugate Cleanup Solutions | Formulatrix [formulatrix.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
Validation & Comparative
Amide vs. Triazole Linkers in PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of a PROTAC's success. This guide provides a detailed comparison of two commonly employed linkers: the traditional amide linkage and the increasingly popular triazole linkage, offering insights into their respective impacts on PROTAC efficacy.
The linker in a Proteolysis Targeting Chimera (PROTAC) is more than a mere spacer; it is a crucial component that influences the molecule's overall properties, including its synthesis, stability, and biological activity.[1] A well-designed linker facilitates the formation of a stable ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase, a prerequisite for subsequent ubiquitination and degradation of the target protein.[1] This guide delves into a head-to-head comparison of amide and triazole linkers, presenting quantitative data where available, detailed experimental protocols, and visual diagrams to aid in the rational design of effective PROTACs.
Key Differences at a Glance
| Feature | Amide Linker | Triazole Linker |
| Synthesis | Traditional amide bond formation | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" |
| Reaction Conditions | Can require coupling reagents and may produce byproducts | Mild, high-yielding, and clean reactions |
| Synthetic Efficiency | Robust and well-understood, suitable for specific PROTACs | Highly efficient, ideal for library synthesis and high-throughput screening |
| Purification | Can be challenging due to byproducts | Generally simpler due to cleaner reactions |
| Structural Properties | Flexible, mimics a peptide bond | Rigid, planar, and metabolically stable |
| Physicochemical Impact | Can contribute to hydrogen bonding | Can influence solubility and lipophilicity; considered a bioisostere of the amide bond |
| Bio-orthogonality | Not bio-orthogonal | Bio-orthogonal, enabling in-situ synthesis (CLIPTACs) |
Quantitative Comparison of PROTAC Efficacy
Here, we present data for MZ1, a well-known BRD4-degrading PROTAC employing an amide-linked linker, and a series of triazole-containing CDK9-degrading PROTACs. While not a direct comparison, this data provides valuable insights into the performance of PROTACs featuring these different linkers.
Table 1: Performance Data for a Representative Amide-Linked PROTAC
| PROTAC | Target Protein (POI) | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | VHL | HeLa | ~10 nM | >90% | [1] |
Table 2: Performance Data for Representative Triazole-Linked PROTACs Targeting CDK9
| PROTAC | Linker Description | Cell Line (MOLM-13) DC50 (nM) | Cell Line (MOLM-13) Dmax (%) | Cell Line (MV4-11) IC50 (nM) |
| 16 | Triazole closer to thalidomide | 2.5 | 89 | 5.3 |
| 17 | Triazole in the center | 1.8 | 92 | 14 |
| 18 | Triazole closer to AT7519 | 1.2 | 91 | 7.8 |
| 21 | Triazole closer to thalidomide (longer linker) | 0.8 | 91 | 1.5 |
Data for Table 2 is sourced from a study on AT7519-based CDK9 degraders.[2]
The data on the triazole-containing CDK9 degraders highlights that not only the presence but also the position of the triazole ring within the linker can significantly impact the PROTAC's efficacy, with DC50 values in the low nanomolar range.[2] This underscores the role of the triazole as an active modulator of PROTAC activity rather than a passive connector.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the general PROTAC mechanism and the synthetic workflows for amide and triazole linker-based PROTACs.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Synthetic workflows for amide and triazole-linked PROTACs.
Detailed Experimental Protocols
1. General Protocol for Amide Bond Formation in PROTAC Synthesis
This protocol describes a general procedure for coupling a carboxylic acid-functionalized linker-E3 ligase ligand moiety to an amine-functionalized POI ligand.
-
Materials:
-
Amine-functionalized POI ligand (1 equivalent)
-
Carboxylic acid-functionalized linker-E3 ligase ligand (1.1 equivalents)
-
Coupling agent (e.g., HATU, 1.2 equivalents)
-
Base (e.g., DIPEA, 2 equivalents)
-
Anhydrous solvent (e.g., DMF or DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid-functionalized linker-E3 ligase ligand, coupling agent, and base in the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-functionalized POI ligand to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide-linked PROTAC.[1]
-
2. General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Synthesis
This protocol outlines the synthesis of a triazole-linked PROTAC from an azide-functionalized ligand and an alkyne-functionalized ligand.
-
Materials:
-
Azide-functionalized ligand (1 equivalent)
-
Alkyne-functionalized ligand (1 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
-
-
Procedure:
-
Dissolve the azide- and alkyne-functionalized ligands in the chosen solvent system.
-
Add the copper(II) sulfate pentahydrate and sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or other suitable methods to yield the final triazole-linked PROTAC.[2]
-
Conclusion
Both amide and triazole linkers are valuable tools in the design and synthesis of PROTACs, each with a distinct set of advantages and disadvantages. Traditional amide bond formation is a reliable method for creating flexible linkers in well-defined PROTACs.[1] In contrast, the use of click chemistry to generate triazole linkers offers superior synthetic efficiency, making it the preferred method for generating large libraries for screening and optimization.[1]
The choice of linker should be guided by the specific goals of the research. For rapid SAR studies and the exploration of a wide chemical space, the efficiency of triazole formation via click chemistry is unparalleled. However, the inherent flexibility and peptide-mimicking nature of amide linkers may be advantageous for certain target-E3 ligase pairs. Furthermore, the observation that the triazole ring can actively modulate a PROTAC's physicochemical properties and biological activity suggests that it should be considered a key pharmacophoric element in the rational design of next-generation protein degraders.[2] Future research focusing on the direct, isosteric comparison of amide- and triazole-linked PROTACs will be invaluable in further elucidating the nuanced roles these linkers play in mediating protein degradation.
References
A Researcher's Guide to Validating Cereblon Engagement by Novel Lenalidomide-Based PROTACs
The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven pharmacology that results in the degradation of a target protein. For the widely used class of Lenalidomide-based PROTACs, the mechanism is initiated by the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This recruitment brings the target Protein of Interest (POI) into close proximity with the E3 ligase, facilitating its ubiquitination and subsequent degradation by the proteasome.[1][4]
Therefore, a critical first step in the preclinical validation of any new Lenalidomide-based PROTAC is to unequivocally confirm its engagement with CRBN in a relevant cellular context. This guide compares the leading methodologies used for this purpose, providing experimental frameworks and representative data to aid researchers in selecting the most appropriate assay for their discovery pipeline.
Mechanism of Action: The PROTAC-Induced Ternary Complex
A Lenalidomide-based PROTAC is a heterobifunctional molecule comprising a ligand for the POI and a Lenalidomide-derived ligand for CRBN, connected by a chemical linker.[5] The formation of a stable ternary complex (POI-PROTAC-CRBN) is the pivotal event that leads to the polyubiquitination of the POI, marking it for destruction by the 26S proteasome.[1] The PROTAC molecule is then released and can catalyze further rounds of degradation.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. mdpi.com [mdpi.com]
The Influence of PEG Linker Length on PROTAC Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation.[2] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[3] This guide provides a comparative analysis of how varying PEG linker lengths impact the activity of PROTACs, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies investigating the impact of linker length on the degradation of different target proteins.
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs [4][5]
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data reveals that a 16-atom linker provides the optimal length for ERα degradation and inhibition of cell growth in MCF7 breast cancer cells.[4]
Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs [4][5]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
A 21-atom linker demonstrated the highest potency for TBK1 degradation, while linkers shorter than 12 atoms were inactive.[4]
Table 3: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs (CRBN-based) [6]
| Linker Length (PEG units) | DC50 (µM) in H661 cells |
| 0 | < 0.5 |
| 1-2 | > 5 |
| 4-5 | < 0.5 |
For CRBN-recruiting BRD4 PROTACs, shorter (0 PEG units) and longer (4-5 PEG units) linkers showed higher potency than those of intermediate length.[6]
Table 4: Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs [1]
| Linker Length (PEG units) | DC50 (nM) in Mino Cells | Dmax (%) |
| 2 | 10 - 50 | ~90% |
| 4 | 1 - 10 | >95% |
| 6 | 50 - 100 | ~85% |
A linker with 4 PEG units was found to be optimal for BTK degradation in Mino cells.
Table 5: PI3K/mTOR-Targeting PROTACs [5]
| Linker Composition | Target | DC50 (nM) in MDA-MB-231 cells | Dmax (%) |
| C8 alkyl | p110α | 227.4 | 71.3% |
| C8 alkyl | p110γ | 42.23 | 88.6% |
| C8 alkyl | mTOR | 45.4 | 74.9% |
A PROTAC with a flexible C8 alkyl linker demonstrated potent dual degradation of PI3K and mTOR.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy.
Western Blotting for Protein Degradation
This protocol is a widely used method to quantify the reduction in the level of a target protein following PROTAC treatment.[7]
Materials:
-
Cell line expressing the target protein of interest.
-
PROTACs with varying PEG linker lengths.
-
Vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (e.g., ECL).
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Detection and Analysis: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Cell Viability Assay (MTT/MTS)
This assay assesses the effect of target protein degradation on cell proliferation and viability.[3][8]
Materials:
-
Cells seeded in 96-well plates.
-
PROTAC compounds.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 48 or 72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the PROTAC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
Assessing the Degradation Selectivity of Lenalidomide-Derived PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cellular ubiquitin-proteasome system.[1][2] Lenalidomide, an immunomodulatory drug (IMiD), and its derivatives are frequently utilized as E3 ligase ligands in PROTAC design, recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5] However, a critical challenge in the development of Lenalidomide-derived PROTACs is ensuring their degradation selectivity, as off-target degradation can lead to unintended cellular effects and toxicity.[3][4]
This guide provides a comparative analysis of the degradation selectivity of Lenalidomide-derived PROTACs, supported by experimental data and detailed protocols for key assessment assays.
The Mechanism of Action: On-Target Degradation and Off-Target Neosubstrates
Lenalidomide-derived PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein of interest (POI), a linker, and a Lenalidomide moiety that recruits the CRBN E3 ligase.[6][7] This ternary complex formation between the POI, the PROTAC, and CRBN facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[8]
A key consideration with IMiD-based PROTACs is the potential for off-target degradation of "neosubstrates."[3][4] Lenalidomide itself is known to induce the degradation of specific lymphoid transcription factors, such as IKZF1 and IKZF3, which is central to its therapeutic effect in multiple myeloma.[9][10][11][12][13] However, this activity can become an off-target effect when the PROTAC is intended to degrade a different protein. Furthermore, current IMiDs and their PROTAC derivatives can also degrade neosubstrates involved in embryonic development, raising safety concerns.[3][4]
Recent research has shown that modifications at the 6th position of the Lenalidomide molecule can be crucial for controlling neosubstrate selectivity. For instance, 6-fluoro lenalidomide has been shown to selectively induce the degradation of IKZF1, IKZF3, and CK1α while having a weaker effect on other neosubstrates.[3][4]
Caption: Mechanism of protein degradation by a Lenalidomide-derived PROTAC.
Comparative Degradation Efficiency
The efficacy of a PROTAC is commonly evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes a comparison of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs that utilize different E3 ligase ligands.
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Thalidomide | BRD4 | 0.1 - 0.3 | >90 |
| PROTAC 2 | Lenalidomide | BRD4 | pM range | >90 |
| PROTAC 3 | Pomalidomide | BRD4 | 0.005 | >95 |
Note: Data is compiled from different studies and experimental conditions may vary. This table is for illustrative purposes.[5][6]
Experimental Protocols for Assessing Degradation Selectivity
A comprehensive assessment of a PROTAC's degradation selectivity involves a multi-pronged approach, combining targeted protein quantification with global proteomic analysis and target engagement assays.
Caption: Experimental workflow for evaluating PROTAC degradation selectivity.
Western Blotting for Targeted Protein Quantification
Western blotting is a standard technique to quantify the degradation of the intended target protein and known off-targets.
Materials and Reagents:
-
Cell line of interest
-
Lenalidomide-derived PROTAC
-
Vehicle control (e.g., DMSO)
-
Negative control (e.g., an inactive epimer of the PROTAC)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC, vehicle control, and negative control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[14]
Mass Spectrometry-Based Proteomics for Global Off-Target Identification
Mass spectrometry (MS)-based proteomics provides an unbiased, global view of the proteome to identify unintended off-target degradation.[15][16]
Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that gives significant on-target degradation, along with vehicle and negative controls. Shorter treatment times (e.g., 6-12 hours) are often used to distinguish direct degradation from downstream effects.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of thousands of proteins in a single MS run.[17]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw MS data using specialized software to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. These are potential off-targets that require further validation.[15][17]
Caption: Workflow for global off-target identification using mass spectrometry.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that the PROTAC directly binds to its intended target and potential off-targets in a cellular context.[18][19][20][21][22] Ligand binding can stabilize a protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures in a thermal cycler.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular EC50 for target engagement.[18][19]
Conclusion
Assessing the degradation selectivity of Lenalidomide-derived PROTACs is a critical step in their development as safe and effective therapeutics. A combination of targeted and global approaches is essential for a comprehensive evaluation. Western blotting provides a straightforward method for quantifying the degradation of the intended target and known off-targets. Mass spectrometry-based proteomics offers an unbiased view of the entire proteome to identify unexpected off-target degradation. Finally, CETSA confirms direct target engagement within the complex cellular environment. By employing these methodologies, researchers can make informed decisions to optimize the selectivity and therapeutic potential of Lenalidomide-derived PROTACs.
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. beyondspringpharma.com [beyondspringpharma.com]
- 10. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pelagobio.com [pelagobio.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Validating Target Protein Knockdown: A Comparative Guide to Western Blot and Mass Spectrometry
For researchers, scientists, and drug development professionals, accurately validating the knockdown of a target protein is a critical step in understanding gene function, elucidating signaling pathways, and developing targeted therapeutics. Two of the most powerful and widely used techniques for this purpose are Western Blotting and Mass Spectrometry. This guide provides an objective comparison of these methods, supported by experimental data, to help you select the most appropriate technique for your research needs.
At a Glance: Comparison of Protein Knockdown Validation Methods
| Feature | Western Blot | Mass Spectrometry |
| Principle | Antibody-based detection of a specific protein separated by size.[1] | Identification and quantification of proteins based on mass-to-charge ratio of their constituent peptides.[2][3] |
| Throughput | Low to Medium.[1] | High-Throughput.[2] |
| Quantitative Capability | Semi-quantitative to Quantitative.[1][4] | Highly Quantitative.[2][5] |
| Key Advantages | - Widely established and accessible.[6] - Provides molecular weight information.[1] - Relatively lower instrument cost. | - High sensitivity and specificity.[2][7] - Can identify and quantify thousands of proteins simultaneously.[2] - Can detect post-translational modifications.[2][8] - Does not rely on antibody availability or specificity.[9] |
| Key Limitations | - Dependent on antibody quality and specificity.[10] - Can be time-consuming with multiple steps.[1] - Semi-quantitative nature can lead to variability.[11] | - Complex sample preparation and data analysis.[2][12] - High instrument and operational costs.[2][13] - Limited dynamic range for detecting very low abundance proteins in complex mixtures.[2][13] |
Experimental Protocols
Quantitative Western Blot for Protein Knockdown Validation
This protocol outlines the key steps for assessing the reduction in a target protein level following techniques like siRNA-mediated knockdown.[1][14]
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[15]
-
-
Signal Detection and Quantification:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[1]
-
Capture the signal using a digital imager or X-ray film.[1]
-
Quantify the band intensities using image analysis software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for any variations in protein loading.[1]
-
Mass Spectrometry-Based Proteomics for Protein Knockdown Validation
This protocol provides a general workflow for the quantitative analysis of protein knockdown using mass spectrometry, often employing techniques like label-free quantification or stable isotope labeling.[12][17]
-
Sample Preparation:
-
Lyse cells from control and knockdown experiments.
-
Denature, reduce, and alkylate the proteins to unfold them and prepare them for digestion.
-
Digest the proteins into smaller peptides using a protease, most commonly trypsin.[12]
-
-
Peptide Cleanup and Fractionation (Optional):
-
Clean up the peptide mixture to remove salts and detergents that can interfere with mass spectrometry analysis.
-
For complex samples, peptides can be fractionated to reduce complexity and improve the detection of low-abundance peptides.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Separate the peptides using liquid chromatography based on their physicochemical properties.
-
Introduce the separated peptides into the mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects and fragments specific peptides to determine their amino acid sequence (MS2 scan).[17]
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein database to identify the corresponding peptides and proteins.
-
Quantify the relative abundance of proteins between the control and knockdown samples. For label-free quantification, this is often based on the signal intensity of the peptides.
-
The percentage of knockdown is calculated by comparing the abundance of the target protein in the knockdown sample to the control sample.
-
Visualizing the Workflows
Figure 1. Experimental workflow for Western Blot analysis.
Figure 2. Experimental workflow for Mass Spectrometry-based proteomics.
Concluding Remarks
The choice between Western Blot and Mass Spectrometry for validating target protein knockdown depends on the specific requirements of the experiment. Western Blot remains a cost-effective and accessible method, particularly for labs focused on a single or a few proteins.[6][18] Its major drawback lies in its reliance on high-quality antibodies and its semi-quantitative nature.[10][11]
On the other hand, Mass Spectrometry offers a highly sensitive, specific, and high-throughput approach, providing a global and unbiased view of the proteome.[2][7] It is the superior choice for discovering off-target effects and for studies requiring precise quantification of protein abundance. However, the high cost and complexity of the workflow can be limiting factors.[2][13]
For robust and comprehensive validation, a combination of both techniques can be powerful. Western Blot can serve as an initial, targeted validation, while Mass Spectrometry can provide a more in-depth and global confirmation of knockdown and its effects on the broader proteome.
References
- 1. benchchem.com [benchchem.com]
- 2. Advantages and Disadvantages of Mass Spectrometry-Based Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 3. longdom.org [longdom.org]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. Validation of RNAi Knockdown Using Multiple Reaction Monitoring and Protein-AQUA [sigmaaldrich.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Advantages and Disadvantages of Pull-Down and MS in Fusion Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Top Down Proteomics: Facts and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MS Western, a Method of Multiplexed Absolute Protein Quantification is a Practical Alternative to Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blots versus Selected Reaction Monitoring Assays: Time to Turn the Tables? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Advantages and Disadvantages of MS-Based Relative Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. ptglab.com [ptglab.com]
- 17. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciencing.com [sciencing.com]
comparing the in vivo efficacy of different PROTAC linker compositions
For Researchers, Scientists, and Drug Development Professionals
The design and optimization of Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker is not merely a spacer but an active determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2] This guide provides an objective comparison of common linker compositions—polyethylene glycol (PEG), alkyl, and rigid linkers—supported by experimental data to aid in the rational design of PROTACs for optimal in vivo performance.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker's length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][3] An ideal linker facilitates the formation of a stable and productive ternary complex while conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[1] The optimization of the linker is often an empirical process, but understanding the general characteristics of different linker types can significantly streamline this effort.[1][3]
Comparative Analysis of Common Linker Types
The most common motifs incorporated into PROTAC linker structures are PEG and alkyl chains.[3] However, rigid linkers containing motifs like piperazine, piperidine, or alkynes are increasingly being used to improve PROTAC properties.[3][4]
Flexible Linkers: PEG vs. Alkyl Chains
Flexible linkers are the most extensively used type in PROTAC design due to their synthetic accessibility.
-
Polyethylene Glycol (PEG) Linkers: These linkers are composed of repeating ethylene glycol units, which impart hydrophilicity and can improve the aqueous solubility of PROTACs.[4] This enhanced solubility can be advantageous for in vivo applications. However, long PEG chains can increase the polar surface area, potentially reducing cell permeability.[] Furthermore, PEG linkers may have reduced metabolic stability in vivo.[4]
-
Alkyl Linkers: Comprised of saturated or unsaturated alkyl chains, these linkers are generally more hydrophobic than PEG linkers.[4] This hydrophobicity can enhance cell membrane permeability and bioavailability.[] However, their lower hydrophilicity might lead to solubility issues.[4] Alkyl linkers are often considered a strategic alternative to PEG when optimizing for passive diffusion across the lipid bilayer.[]
Rigid Linkers
Rigid linkers, which include structures like cycloalkanes (piperazine, piperidine, cyclohexane) and alkynes, are being increasingly explored to enhance PROTAC performance.[3][4]
-
Cycloalkane-Based Linkers: These structures introduce rigidity, which can help to pre-organize the PROTAC molecule in a conformation favorable for ternary complex formation. This can lead to improved potency and metabolic stability.[4][] For instance, the replacement of a flexible linker with a more rigid structure incorporating piperidine and piperazine significantly improved the metabolic stability of ARV-110.[]
-
Alkyne/Triazole Linkers: The use of "click chemistry" to introduce triazole moieties provides a metabolically stable and rigid linker.[4] This approach has been valuable for optimizing libraries of PROTACs with variations in linker length and composition.[3]
Quantitative Data Presentation
The following tables summarize representative quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: In Vitro Comparison of Different Linker Compositions
| PROTAC Target | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG | 12 | H661 | < 500 | > 90 | [3] |
| BRD4 | PEG | 1-2 PEG units | H661 | > 5000 | N/A | [3] |
| ERα | PEG | 12 | MCF7 | ~100 | ~75 | [7] |
| ERα | PEG | 16 | MCF7 | ~10 | > 90 | [7] |
| BTK | PEG | ≥ 4 PEG units | Ramos | 1-40 | N/A | [3] |
| BET | Alkyl | Optimized length | MV4;11 | pM range | N/A | [3] |
| CRBN | Alkyl | 9 | HEK293T | Concentration-dependent degradation | N/A | [3] |
| CRBN | PEG | 3 PEG units | HEK293T | Weak degradation | N/A | [3] |
Table 2: In Vivo Efficacy and Pharmacokinetic Parameters
| PROTAC | Target | Linker Type | Animal Model | Dosing | Outcome | Reference |
| ARV-110 | Androgen Receptor | Rigid (piperidine/piperazine) | Mouse | Oral | Improved metabolic stability | [] |
| ERK5 PROTACs | ERK5 | Varied (flexible to rigid) | N/A | N/A | High cell permeability with certain rigid linkers | [8] |
| BRD4 Degrader (DP1) | BRD4 | N/A | SCID Mice | Intraperitoneal | In vivo target degradation | [9] |
| Dual-ligand PROTACs | BRD proteins | Flexible | Mouse tumor model | N/A | Enhanced therapeutic activity | [10] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03555K [pubs.rsc.org]
A Comparative Guide to Validating On-Target Activity: CETSA and its Alternatives
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate directly engages its intended target within the complex cellular environment is a cornerstone of successful drug discovery. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful tool for this purpose. This guide provides an objective comparison of CETSA with other key target engagement validation methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
The principle behind many target engagement assays lies in the increased stability of a protein when it binds to a ligand, such as a small molecule drug. This stabilization can be measured in various ways, providing direct evidence of a drug's interaction with its target in a physiologically relevant setting.
Comparative Analysis of Target Engagement Assays
Choosing the right target engagement assay depends on several factors, including the nature of the target protein, the desired throughput, and the specific information required (e.g., qualitative confirmation of binding versus quantitative affinity determination). The following tables provide a structured comparison of CETSA with three common alternatives: Drug Affinity Responsive Target Stability (DARTS), Stability of Proteins from Rates of Oxidation (SPROX), and NanoBioluminescence Resonance Energy Transfer (NanoBRET™).
Qualitative Comparison
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Stability of Proteins from Rates of Oxidation (SPROX) | NanoBioluminescence Resonance Energy Transfer (NanoBRET™) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced protection from proteolysis | Ligand-induced changes in stability against chemical denaturation and oxidation | Bioluminescence Resonance Energy Transfer (BRET) upon ligand binding/displacement |
| Sample Type | Intact cells, cell lysates, tissues | Cell lysates, purified proteins | Cell lysates | Intact cells, cell lysates |
| Labeling Requirement | Label-free (for endogenous targets) | Label-free | Label-free | Requires genetic tagging of the target protein and a fluorescent tracer |
| Physiological Relevance | High (can be performed in intact cells and tissues) | Moderate (performed in lysates) | Moderate (performed in lysates) | High (performed in intact, live cells) |
| Throughput | Low to high (depending on detection method) | Low to moderate | Low to moderate | High |
| Key Advantages | Applicable to endogenous proteins in their native environment without modification.[1][2] | Does not rely on thermal stability changes and can be used for proteins not amenable to CETSA.[3][4] | Provides information on protein domain stability. | High sensitivity, suitable for kinetic measurements, and can be used for a wide range of targets.[5] |
| Key Limitations | Not all binding events result in a significant thermal shift; Western blot-based detection is low throughput.[3][5] | Requires careful optimization of protease digestion; can be less quantitative than CETSA.[3][4] | Relies on the presence of methionine residues; requires mass spectrometry. | Requires genetic modification of the target protein and development of a specific tracer.[5] |
Quantitative Comparison: A Snapshot of Performance
Direct, head-to-head quantitative comparisons across all platforms for a wide range of targets are not always readily available in the literature. However, individual studies provide valuable data points for specific applications. The following table summarizes representative quantitative data to illustrate the performance of each assay.
| Assay | Target | Compound | Cell Line | Measured Parameter | Value | Reference |
| ITDR-CETSA | ERK1 | Temuterkib (LY3214996) | HCT116 | EC50 | ~1 µM | [6][7] |
| ITDR-CETSA | ERK2 | Temuterkib (LY3214996) | HCT116 | EC50 | ~1 µM | [6][7] |
| Probe-based Pull-down | ERK1 | Temuterkib (LY3214996) | HCT116 | EC50 | 0.48 µM | [6][7] |
| ITDR-CETSA | RIPK1 | Compound 25 | L929 | EC50 | 5.0 nM | [8] |
| NanoBRET™ | AKT1 | K5 Tracer | HEK293 | EC50 | 0.219 µM | [9] |
| NanoBRET™ | WDR5 | MS67 | HEK293T | EC50 (intact cells) | 13.2 µM | [10] |
| HiBiT-CETSA | WDR5 | MS67 | HEK293T | ΔTm | 15.8 °C | [10] |
| RT-CETSA (NPARC) | LDHA | Compound 19 | - | EC50 | 15 nM | [11] |
| Biochemical Assay | LDHA | Compound 15 | - | IC50 | 30 nM | [11] |
| RT-CETSA (NPARC) | LDHA | Compound 15 | - | EC50 | 2.5 µM | [11] |
Note: EC50 and IC50 values are dependent on specific experimental conditions and may not be directly comparable across different studies. This table is for illustrative purposes to highlight the types of quantitative data generated by each assay.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding and implementing these assays. The following diagrams, created using the DOT language, illustrate the workflows of CETSA, DARTS, SPROX, and NanoBRET.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in target engagement studies. The following sections provide detailed, step-by-step protocols for each of the discussed assays. These protocols are intended as a general guide and may require optimization for specific targets, compounds, and cell types.
Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot Detection)
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the test compound or vehicle control at the desired concentration and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point in the gradient (e.g., 40°C to 70°C in 2-3°C increments).
-
Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Plot the normalized amount of soluble protein against the temperature to generate melting curves.
-
For Isothermal Dose-Response Format (ITDRF), cells are treated with a range of compound concentrations and heated at a single, fixed temperature. The amount of soluble protein is then plotted against the compound concentration to determine the EC50.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Lysate Preparation:
-
Harvest cells and lyse them in a non-denaturing buffer (e.g., M-PER or RIPA buffer) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate and treat with the test compound or vehicle control. Incubate at room temperature for a specified time (e.g., 1 hour).
-
-
Protease Digestion:
-
Add a protease (e.g., pronase, thermolysin) to each aliquot at a pre-optimized concentration. The optimal protease concentration and digestion time need to be determined empirically to achieve partial digestion of the target protein in the absence of the compound.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and/or SDS-PAGE loading buffer and heating the samples.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
A stronger band in the compound-treated sample compared to the vehicle control indicates that the compound has protected the target protein from proteolysis.
-
Stability of Proteins from Rates of Oxidation (SPROX) Protocol
-
Sample Preparation and Compound Incubation:
-
Prepare cell lysate as described for the DARTS protocol.
-
Divide the lysate into two main groups: one treated with the test compound and one with a vehicle control.
-
-
Chemical Denaturation and Oxidation:
-
Aliquot each sample into a series of tubes containing increasing concentrations of a chemical denaturant (e.g., guanidine hydrochloride or urea).
-
Add hydrogen peroxide (H₂O₂) to each tube to initiate the oxidation of methionine residues. The reaction time and H₂O₂ concentration should be optimized.
-
Quench the oxidation reaction.
-
-
Proteomics Sample Preparation:
-
Precipitate the proteins from each sample.
-
Reduce disulfide bonds and alkylate cysteine residues.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptides from each denaturant concentration with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
-
Mass Spectrometry and Data Analysis:
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Quantify the relative abundance of oxidized and unoxidized methionine-containing peptides at each denaturant concentration.
-
Plot the extent of oxidation as a function of the denaturant concentration to generate denaturation curves. A shift in the curve in the presence of the compound indicates a change in protein stability.
-
NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Protocol
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector encoding the target protein fused to NanoLuc® luciferase. Allow for protein expression (typically 18-24 hours).
-
-
Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in a suitable assay medium (e.g., Opti-MEM).
-
Dispense the cell suspension into a white, low-volume 384-well plate.
-
-
Compound and Tracer Addition:
-
Add the fluorescent NanoBRET™ tracer, which is a fluorescently labeled ligand that binds to the target protein, to the cells.
-
Add the unlabeled test compound at various concentrations. The test compound will compete with the tracer for binding to the target protein.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®) and one for the acceptor (fluorescent tracer).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the concentration of the test compound to generate a dose-response curve and determine the IC50 value, which reflects the compound's affinity for the target in living cells.[5]
-
Conclusion
The validation of on-target activity is a critical step in drug discovery, providing confidence that a compound's biological effects are mediated through its intended molecular target. The Cellular Thermal Shift Assay (CETSA) offers a robust, label-free method to assess target engagement in a physiologically relevant context.[1][2] However, no single assay is universally applicable, and the choice of method should be guided by the specific research question and the characteristics of the target and compound.
This guide has provided a comparative overview of CETSA and its alternatives—DARTS, SPROX, and NanoBRET™—highlighting their respective principles, advantages, and limitations. By presenting quantitative data, detailed protocols, and visual workflows, we aim to empower researchers to make informed decisions in selecting the most appropriate target engagement assay for their drug discovery programs. The integration of these powerful biophysical methods will undoubtedly continue to accelerate the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lenalidomide- and Pomalidomide-Based PROTACs for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase-recruiting ligand, with derivatives of immunomodulatory drugs (IMiDs) that bind to the Cereblon (CRBN) E3 ligase being among the most widely used. This guide provides a detailed comparative study of two prominent IMiD-based ligands, Lenalidomide and Pomalidomide, for their application in PROTAC design, supported by experimental data and detailed protocols for researchers in drug development.
Mechanism of Action: Recruiting the CRBN E3 Ligase
Both Lenalidomide and Pomalidomide function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[1] A PROTAC incorporating either of these molecules brings a target protein of interest (POI) into close proximity with the CRBN complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple POI molecules.[1]
While both molecules bind potently to CRBN, Pomalidomide is generally considered a more potent intrinsic degrader of CRBN's natural "neosubstrate" proteins than Lenalidomide.[3] This inherent activity can sometimes translate to more efficient degradation of the target protein when incorporated into a PROTAC.[3]
Comparative Performance Data
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice between Lenalidomide and Pomalidomide can significantly influence these parameters.
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | [1] |
| PROTAC 3 | Thalidomide | BRD4 | 0.1-0.3 | >90 | [1] |
Note: This data suggests that for the BRD4 target, Lenalidomide-based PROTACs may achieve higher potency than their Thalidomide-based counterparts.[1] Direct head-to-head data with Pomalidomide for this specific PROTAC series was not detailed in the source.
Table 2: Comparison of ALK-Targeting PROTACs
| PROTAC Modification | E3 Ligase Ligand | Target Protein | DC50 (nM) | Off-Target Activity | Reference |
| C5-alkyne modification | Pomalidomide | ALK | ~20 | Reduced | [4] |
| C4-substituted | Pomalidomide | ALK | ~100 | Present | [4] |
Note: This data illustrates that strategic modification of the Pomalidomide scaffold (at the C5 position) can lead to a significant improvement in on-target potency (a 5-fold decrease in DC50) and a reduction in off-target activity.[4]
Off-Target Effects and Selectivity
A key consideration in the design of IMiD-based PROTACs is the potential for off-target degradation of endogenous zinc finger (ZF) proteins.[4][5] This is a known liability associated with Pomalidomide's inherent ability to act as a "molecular glue" for these proteins.[3][5]
Pomalidomide-Based PROTACs:
-
Off-Target Concern: Pomalidomide itself can induce the degradation of several ZF proteins, which can lead to unintended biological consequences.[5][6]
-
Mitigation Strategy: Research has shown that modifying the Pomalidomide moiety at the C5 position of the phthalimide ring is a crucial strategy to diminish these off-target effects.[4][5] This modification can disrupt the formation of the ternary complex between CRBN and off-target ZF proteins while preserving the recruitment of the intended target protein.[6]
Lenalidomide-Based PROTACs:
-
Selectivity Control: Modifications to the Lenalidomide scaffold can also be used to fine-tune the selectivity of neosubstrate degradation. For example, modifications at the 6-position of Lenalidomide have been shown to be essential for controlling neosubstrate selectivity, allowing for the design of PROTACs that spare certain off-targets.[7]
-
Physicochemical Properties: Lenalidomide-based PROTACs may possess more favorable physicochemical properties, such as improved metabolic and chemical stability, due to the absence of one of the phthalimide carbonyl groups present in Thalidomide.[1]
Detailed Experimental Protocols
Accurate evaluation of PROTAC performance is critical. Below are detailed protocols for key experiments.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[2]
1. Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line expressing the target protein) at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC compound in cell culture medium. A typical concentration range might be from 1 nM to 10 µM.
-
Treat the cells with the different concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Incubate on ice for 20-30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, to ensure equal protein loading for electrophoresis.[2]
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[2]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.
5. Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[2]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC is a technique used to measure the thermodynamic parameters of binding interactions, which can confirm the formation of the POI-PROTAC-E3 ligase ternary complex.[1]
1. Sample Preparation:
-
Express and purify the target protein (POI) and the E3 ligase complex (e.g., CRBN-DDB1).
-
Prepare solutions of the proteins and the PROTAC in the same buffer to minimize heats of dilution. Dialyze all components against the final ITC buffer extensively.
2. ITC Experiment:
-
Load the POI solution into the sample cell of the calorimeter.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of injections of the PROTAC into the POI solution while monitoring the heat changes. This measures the binary interaction between the POI and the PROTAC.
-
In a separate experiment, titrate the PROTAC into a solution containing the E3 ligase to measure the other binary interaction.
-
To study ternary complex formation, titrate the PROTAC into a solution containing one of the proteins, and then titrate the second protein into the resulting binary complex.[1]
3. Data Analysis:
-
Integrate the heat-change peaks from each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
-
Comparing the binding affinities in the binary and ternary setups provides evidence for cooperative or non-cooperative ternary complex formation.
Conclusion
The choice between Lenalidomide and Pomalidomide as a CRBN ligand is a critical decision in PROTAC design that impacts potency, selectivity, and off-target effects. Pomalidomide often exhibits higher intrinsic degradation activity, but this can be associated with off-target degradation of ZF proteins, a liability that can be mitigated through strategic C5-position modifications.[3][4] Lenalidomide-based PROTACs may offer advantages in terms of degradation potency for certain targets and potentially more favorable physicochemical properties.[1] Ultimately, the optimal choice depends on the specific target protein and the desired therapeutic profile. The experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate and compare the performance of their novel PROTAC degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Impact of PEGylation on PROTAC Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer the potential to degrade previously "undruggable" targets. However, their unique physicochemical properties, often falling outside of Lipinski's rule of five, present significant challenges in achieving favorable pharmacokinetic (PK) profiles, particularly concerning oral bioavailability. One promising strategy to overcome these hurdles is the conjugation of polyethylene glycol (PEG) chains, a process known as PEGylation. This guide provides a comprehensive comparison of the pharmacokinetic properties of PEGylated versus non-PEGylated PROTACs, supported by experimental data and detailed methodologies.
Enhancing Bioavailability through PEGylation: A Case Study
A recent study by Wang et al. (2024) provides a direct comparison of a PEGylated PROTAC, B1-PEG, with its non-PEGylated counterpart, B1, both targeting the anaplastic lymphoma kinase (ALK) protein. The study highlights the significant improvement in oral bioavailability conferred by PEGylation.
Table 1: Comparative Pharmacokinetic Parameters of B1 and B1-PEG in Rats
| Parameter | B1 (non-PEGylated) | B1-PEG (PEGylated) |
| Administration Route | Oral (gavage) | Oral (gavage) |
| Dose (mg/kg) | 5 | 5 |
| Cmax (ng/mL) | 285.3 ± 45.7 | 452.1 ± 68.3 |
| Tmax (h) | 2.0 | 4.0 |
| AUC (0-t) (ng·h/mL) | 1895.2 ± 254.1 | 3548.7 ± 412.5 |
| Bioavailability (%) | 25.3 | 84.8 |
| Administration Route | Intravenous | Intravenous |
| Dose (mg/kg) | 1 | 1 |
| t1/2 (h) | 3.2 ± 0.5 | 5.8 ± 0.9 |
| AUC (0-t) (ng·h/mL) | 748.9 ± 98.2 | 418.5 ± 55.7 |
Data sourced from Wang et al. (2024).
The data clearly demonstrates that PEGylation of the ALK-targeting PROTAC B1 resulted in a significant increase in key pharmacokinetic parameters following oral administration. The maximum plasma concentration (Cmax) and the area under the curve (AUC), a measure of total drug exposure, were substantially higher for B1-PEG compared to B1. Most notably, the oral bioavailability of B1-PEG was 84.8%, a more than three-fold increase compared to the 25.3% bioavailability of the non-PEGylated B1. This enhancement is likely attributable to the improved aqueous solubility and potentially altered absorption and distribution characteristics imparted by the PEG chain.
Understanding the Mechanism of Action: Signaling Pathways
To appreciate the significance of effectively delivering a PROTAC to its target, it is crucial to understand the signaling pathways involved.
The above diagram illustrates how a PROTAC molecule facilitates the ubiquitination and subsequent degradation of a target protein. The PROTAC acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
This diagram depicts the major downstream signaling pathways activated by the ALK receptor tyrosine kinase. Constitutive activation of ALK, often due to genetic mutations or fusions in various cancers, leads to the activation of the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways collectively promote cell proliferation, survival, and growth, driving tumorigenesis. By degrading the ALK protein, ALK-targeted PROTACs can effectively shut down these oncogenic signaling cascades.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of pharmacokinetic data, detailed experimental protocols are essential.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the general procedure for assessing the pharmacokinetic properties of a PROTAC following oral and intravenous administration in mice.
1. Animal Handling and Dosing:
- Healthy, male BALB/c mice (6-8 weeks old) are used.
- Animals are fasted overnight before oral administration.
- For oral administration, the PROTAC is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose (e.g., 5 mg/kg).
- For intravenous administration, the PROTAC is dissolved in a vehicle suitable for injection (e.g., saline with 5% DMSO and 10% Solutol HS 15) and administered via the tail vein at a specific dose (e.g., 1 mg/kg).
2. Blood Sampling:
- Blood samples (approximately 50 µL) are collected from the retro-orbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
- Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
3. Sample Analysis:
- Plasma concentrations of the PROTAC are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- A standard curve is generated using known concentrations of the PROTAC in blank plasma.
4. Pharmacokinetic Parameter Calculation:
- Pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and bioavailability, are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
dosing [label="PROTAC Administration\n(Oral or IV)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
sampling [label="Serial Blood Sampling", fillcolor="#FBBC05", fontcolor="#202124"];
processing [label="Plasma Separation\n(Centrifugation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [label="LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
calculation [label="Pharmacokinetic\nParameter Calculation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> dosing -> sampling -> processing -> analysis -> calculation -> end;
}
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.
1. Cell Culture:
- Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a confluent and differentiated monolayer.
- The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay:
- The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
- The PROTAC solution (e.g., 10 µM in transport buffer) is added to the apical (A) or basolateral (B) side of the monolayer.
- Samples are collected from the receiver compartment (B or A) at specific time points (e.g., 30, 60, 90, and 120 minutes).
- The concentrations of the PROTAC in the collected samples are determined by LC-MS/MS.
3. Calculation of Apparent Permeability Coefficient (Papp):
- The Papp value is calculated using the following equation:
- Papp = (dQ/dt) / (A * C0)
- Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the drug in the donor compartment.
4. Efflux Ratio Calculation:
- The efflux ratio is calculated as the ratio of Papp (B to A) to Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Conclusion
PEGylation represents a valuable strategy for improving the pharmacokinetic properties of PROTACs, particularly their oral bioavailability. The case study of B1-PEG demonstrates a significant enhancement in drug exposure compared to its non-PEGylated counterpart. By leveraging a thorough understanding of the underlying biological pathways and employing robust experimental protocols, researchers can effectively assess and optimize the in vivo performance of these promising therapeutic agents. This guide provides a foundational framework for scientists and drug development professionals to navigate the challenges and unlock the full potential of PEGylated PROTACs.
A Head-to-Head Comparison: Validating the Bioorthogonality of Azide-Alkyne Cycloaddition in Cell Lysates
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules within the complex environment of a cell lysate is paramount. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a powerful tool for this purpose. This guide provides an objective comparison of the two primary modalities of this reaction—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—in the context of cell lysates, supported by experimental data and detailed protocols.
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC for labeling in cell lysates hinges on a trade-off between reaction kinetics, efficiency, and potential off-target effects. The following tables summarize key quantitative and qualitative data to facilitate a direct comparison.
Table 1: Quantitative Comparison of CuAAC and SPAAC in Cell Lysates
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Key Considerations |
| Reaction Rate | Very Fast (minutes to a few hours)[1] | Slower (several hours to overnight)[1][2] | CuAAC offers rapid labeling, which can be advantageous for high-throughput applications. |
| Efficiency | High to quantitative yields.[1] | Generally high, but can be substrate-dependent.[1][3] | In some proteomics studies, CuAAC has been reported to provide higher protein identification and better accuracy.[3] |
| Biocompatibility (in lysate) | Potential for off-target effects from copper catalyst. Ligands like THPTA mitigate but may not eliminate this.[1][4] | Generally considered more biocompatible due to the absence of a metal catalyst.[1][5] | The primary concern with CuAAC is the potential for copper ions to interact with cellular components. |
| Off-Target Reactivity | Minimal inherent off-target reactivity of the alkyne/azide. | Strained alkynes can react with nucleophiles, notably cysteine residues, leading to background labeling.[3] | The thiol-yne side reaction is a significant consideration for SPAAC, potentially leading to false positives. |
| Reagent Concentration | Micromolar concentrations of detection reagents (2-40 µM) are typically sufficient.[6] | Often requires higher concentrations of strained alkyne for efficient labeling. | The higher concentration requirement for SPAAC can increase the likelihood of off-target reactions. |
Table 2: Qualitative Comparison of Key Features
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Recommendation |
| Simplicity | Requires multiple reagents (copper source, reducing agent, ligand).[7] | Simpler two-component reaction (azide + strained alkyne). | SPAAC offers a more straightforward experimental setup. |
| Cost | Generally more cost-effective reagents (terminal alkynes). | Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive. | For large-scale screening, the cost of SPAAC reagents may be a factor. |
| Versatility | A vast library of terminal alkyne and azide probes are available. | A growing but more limited selection of strained alkyne probes. | CuAAC currently offers a broader range of commercially available probes. |
| Robustness | Can be sensitive to buffer components (e.g., chelators, some buffers like Tris can inhibit the reaction). | Generally more robust and less sensitive to buffer composition. | SPAAC may be preferable when working with complex or undefined lysate buffers. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for labeling proteins in cell lysates using both CuAAC and SPAAC, followed by analysis.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This protocol is a general guideline and may require optimization for specific applications.[6][7]
Materials:
-
Azide- or alkyne-modified protein lysate (1-5 mg/mL)
-
Detection reagent (alkyne or azide-functionalized probe, e.g., fluorescent dye or biotin)
-
Copper(II) sulfate (CuSO₄) solution (20 mM)
-
THPTA ligand solution (100 mM)
-
Sodium ascorbate solution (300 mM, freshly prepared)
-
PBS buffer (pH 7.4)
Procedure:
-
In a microfuge tube, combine 50 µL of protein lysate with 90 µL of PBS buffer.
-
Add 20 µL of the 2.5 mM detection reagent (final concentration ~250 µM, can be optimized between 2-40 µM). Vortex briefly.[6]
-
Add 10 µL of 100 mM THPTA solution and vortex to mix.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex to mix.
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex immediately.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The labeled lysate is now ready for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Cell Lysate
This protocol is a general guideline and may require optimization.
Materials:
-
Azide-modified protein lysate (1-5 mg/mL)
-
Strained alkyne detection reagent (e.g., DBCO- or BCN-functionalized probe)
-
PBS buffer (pH 7.4)
Procedure:
-
In a microfuge tube, combine 50 µL of protein lysate with an appropriate volume of PBS buffer.
-
Add the strained alkyne detection reagent to the desired final concentration (typically in the low millimolar range, but should be optimized).
-
Vortex to mix.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The optimal time will depend on the specific reactants and their concentrations.
-
The labeled lysate is now ready for downstream analysis.
Downstream Analysis: Western Blot
-
Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding methanol/chloroform.[6]
-
Sample Preparation: Resuspend the protein pellet in 1x SDS-PAGE loading buffer.
-
Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Detection:
-
If a fluorescent probe was used, the gel or membrane can be imaged directly using an appropriate fluorescence scanner.
-
If a biotin probe was used, block the membrane and then incubate with a streptavidin-HRP conjugate, followed by a chemiluminescent substrate for detection.
-
Mandatory Visualizations
To better illustrate the experimental workflows and the chemical principles, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of Lenalidomide-COCH-PEG2-azido: A Comprehensive Safety Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of complex chemical compounds are paramount to ensuring laboratory safety and environmental protection. Lenalidomide-COCH-PEG2-azido, a molecule combining the immunomodulatory agent lenalidomide with a polyethylene glycol (PEG) linker and a reactive azide group, requires a multi-faceted disposal approach due to its composite hazards. This guide provides essential, step-by-step procedures for its safe disposal.
Core Hazards and Handling Precautions
Lenalidomide is recognized as a hazardous substance with reproductive toxicity and the potential for organ damage through prolonged exposure.[1][2] The presence of the azide functional group introduces a significant risk of forming highly explosive heavy metal azides if it comes into contact with metals such as lead or copper, which can be present in plumbing.[3][4] Furthermore, mixing azides with acids can generate highly toxic and explosive hydrazoic acid.[3][5]
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:
-
Safety goggles or face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
Lab coat
-
Closed-toe shoes
All disposal procedures should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
Waste Segregation and Labeling
Proper segregation of waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, clearly labeled waste container for all this compound waste, including contaminated consumables like pipette tips and wipes.
-
Labeling: The container must be labeled as "Hazardous Waste," "Azide-Containing Compound," and "Lenalidomide Waste." The chemical name, "this compound," should be clearly written on the label.
-
Avoid Incompatibilities: Ensure that the waste container does not come into contact with incompatible materials, specifically acids and metals.[5][6] Use only plastic or glass spatulas and containers.[6]
Disposal Procedures: A Step-by-Step Guide
For dilute solutions of this compound (ideally ≤ 5% concentration), chemical deactivation of the azide group is the recommended procedure to render the waste less hazardous prior to final disposal. This process should only be undertaken by trained personnel.
Experimental Protocol: Chemical Deactivation of the Azide Group
This protocol is adapted from standard procedures for the destruction of organic azides using nitrous acid.
Materials:
-
Aqueous waste solution of this compound
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Three-necked flask equipped with a dropping funnel and a gas outlet
-
pH paper or pH meter
-
Starch-iodide paper
Procedure:
-
Setup: In a chemical fume hood, place the aqueous waste solution of this compound into the three-necked flask with a stir bar.
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. A general guideline is to use approximately 1.5 grams of sodium nitrite for every gram of the azide compound.[3]
-
Acidification (Critical Step): Slowly and carefully, add the 20% sulfuric acid solution dropwise from the dropping funnel until the reaction mixture is acidic to pH paper. Crucially, the acid must be added after the sodium nitrite to prevent the formation of explosive hydrazoic acid. [3]
-
Reaction and Monitoring: Continue stirring the solution. The reaction will produce nitrogen gas and nitric oxide. The reaction is complete when the evolution of brown nitrogen oxide gases ceases.
-
Verification of Complete Decomposition: Test the acidic solution with starch-iodide paper. The appearance of a blue color indicates the presence of excess nitrite, signifying that the azide decomposition is complete.[3]
-
Neutralization: Once the reaction is confirmed to be complete, neutralize the solution to a pH between 6 and 9 using a suitable base, such as a dilute sodium hydroxide solution.
-
Final Disposal: The neutralized, deactivated solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's hazardous waste management program. Do not pour the treated or untreated waste down the drain.[1][3][4]
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Concentration for Deactivation | ≤ 5% | Minimizes the vigor of the reaction and enhances safety. |
| Sodium Nitrite Excess | ~40% excess (1.5g per 1g of azide) | Ensures complete reaction with the azide. |
| Final pH of Treated Waste | 6 - 9 | Neutralization is a standard requirement for aqueous hazardous waste. |
Disposal Workflow Diagram
References
Personal protective equipment for handling Lenalidomide-COCH-PEG2-azido
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Lenalidomide-COCH-PEG2-azido. The procedural guidance herein is designed to ensure the safe handling, use, and disposal of this potent chemical compound.
Compound Hazards Overview
This compound is a complex molecule requiring careful handling due to the combined risks associated with its constituent parts:
-
Lenalidomide: A potent, immunomodulatory, and cytotoxic agent. It is a derivative of thalidomide and is considered a reproductive hazard.[1] Exposure can occur through inhalation, skin contact, or ingestion.[1]
-
Azido Group (-N3): Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock, posing a risk of explosive decomposition.[2] They are also toxic.[3] A key hazard is the potential to form highly explosive heavy metal azides upon contact with metals like lead or copper, often found in plumbing.[3] Mixing with acids can generate hydrazoic acid, which is highly toxic and explosive.[3]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure and ensure personnel safety. Anyone involved in handling this compound must use the appropriate PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Protects against skin contact with the cytotoxic component. Consider an inner pair of nitrile gloves with an outer pair of Silver Shield®/4H® gloves when handling azides.[4] |
| Lab Coat/Gown | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and tight-fitting cuffs.[5] | Prevents contamination of personal clothing and skin. Must not be worn outside the designated handling area. |
| Eye/Face Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. A full-face shield should be worn when there is a risk of splashes.[6] | Protects eyes and face from splashes and aerosol exposure. |
| Respiratory Protection | A NIOSH-approved N95 respirator is required for handling the solid compound. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[5][7][8] | Minimizes the risk of inhaling hazardous particles. Surgical masks do not provide adequate protection.[5] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Engineering Controls and Work Practices
All handling of this compound must be performed within designated containment areas to minimize exposure risk.
-
Primary Engineering Control: All manipulations of the solid compound or solutions should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet, which provides both personnel and environmental protection.[9] A chemical fume hood is also acceptable, especially for the azide deactivation steps.[3]
-
Work Surface: The work surface should be lined with a disposable, plastic-backed absorbent pad to contain any spills.[10]
-
Utensils: Use only plastic or glass spatulas and stirring equipment. NEVER use metal spatulas, as they can form shock-sensitive metal azides.[11]
-
Scale of Work: Work with the smallest possible quantities of the compound. Do not scale up reactions without a thorough risk assessment and prior approval.[11]
Experimental Protocol: Safe Handling Workflow
This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.
-
Receiving and Storage:
-
Preparation and Handling (in a BSC or Fume Hood):
-
Don all required PPE as specified in the table above.
-
Prepare the work area by lining it with a disposable absorbent pad.
-
Carefully weigh the required amount of the solid compound using non-metal utensils.
-
When dissolving the compound, add the solvent slowly to minimize aerosol generation.
-
Conduct all subsequent experimental steps within the containment device.
-
-
Decontamination and Cleaning:
-
After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate, or a commercially available surface decontaminant).
-
Wipe down all equipment used.
-
Dispose of all contaminated disposable materials (e.g., absorbent pads, pipette tips, gloves) as hazardous waste.
-
-
Personal Decontamination:
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove the lab coat/gown and dispose of it in the designated waste stream.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Caption: Workflow for handling this compound.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials (gloves, gowns, absorbent pads, etc.) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste (Azide-Containing): All aqueous solutions containing the azide compound must be collected in a separate, sealed, and clearly labeled "Azide Waste" container.[3]
-
-
Deactivation of Azide Waste (for trained personnel only):
-
Dilute aqueous solutions (≤5% azide) can be chemically deactivated before disposal. This procedure is hazardous and must be performed in a chemical fume hood by trained personnel.[4]
-
Principle: The azide is destroyed by reaction with nitrous acid, which is generated in situ.
-
Procedure:
-
Place the aqueous azide waste solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
While stirring, add a 20% aqueous solution of sodium nitrite (approximately 1.5g of sodium nitrite per gram of azide).[3]
-
Slowly and carefully , add a 20% sulfuric acid solution dropwise until the mixture is acidic (test with pH paper).[3][4] CAUTION: The order of addition is critical. Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid. [3]
-
Stir the mixture for several hours to ensure complete reaction.
-
Neutralize the solution with sodium hydroxide before disposing of it as hazardous chemical waste.[4]
-
-
Caption: Disposal pathways for this compound waste.
References
- 1. dimi.unige.it [dimi.unige.it]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
- 7. aiha.org [aiha.org]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. Cytotoxic Cabinets and Chemotherapy Drug Handling FAQs - AES Environmental [aesenvironmental.com.au]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
